molecular formula C20H22BrNO B15548585 Doxapram intermediate-1

Doxapram intermediate-1

Cat. No.: B15548585
M. Wt: 372.3 g/mol
InChI Key: RQWLDFSUBLIEAS-UHFFFAOYSA-N
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Description

Doxapram intermediate-1 is a useful research compound. Its molecular formula is C20H22BrNO and its molecular weight is 372.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO/c1-2-22-15-18(13-14-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWLDFSUBLIEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Doxapram intermediate-1" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram is a well-established respiratory stimulant used in various clinical settings. The synthesis of this pharmaceutical agent involves a key precursor, commonly referred to as Doxapram Intermediate-1. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this critical intermediate, officially known as 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one . This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

The core of Doxapram's molecular architecture is built from this compound. Understanding its structure and physicochemical properties is fundamental for its synthesis, purification, and handling.

Chemical Structure:

  • Systematic Name: 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one

  • CAS Number: 3192-92-5[1][2]

  • Molecular Formula: C₂₀H₂₂BrNO[1]

  • Molecular Weight: 372.306 g/mol [1]

The molecule features a central pyrrolidin-2-one ring, substituted at the 1-position with an ethyl group, at the 3-position with two phenyl groups, and at the 4-position with a 2-bromoethyl side chain.

Physicochemical Properties:

A summary of the known and calculated physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers and databases, comprehensive experimental data such as melting and boiling points are not widely published.

PropertyValueSource
Molecular Formula C₂₀H₂₂BrNO[1]
Molecular Weight 372.306 g/mol [1]
CAS Number 3192-92-5[1][2]
Appearance White to off-white solid (presumed)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of this compound

The synthesis of 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one is a crucial step in the overall production of Doxapram. While specific, detailed industrial protocols are often proprietary, the general synthetic pathway can be elucidated from patent literature. The synthesis generally involves the construction of the substituted pyrrolidinone ring followed by the introduction of the bromoethyl side chain.

Logical Synthesis Workflow:

The following diagram illustrates a plausible logical workflow for the synthesis of Doxapram from its precursors, highlighting the position of this compound.

Synthesis_Workflow A Diphenylacetonitrile C Michael Addition Product A->C + B (Michael Addition) B Ethyl acrylate D 1-Ethyl-3,3-diphenyl-pyrrolidin-2-one C->D Reduction & Cyclization E 4-(2-Hydroxyethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one D->E Ethoxylation F This compound (4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one) E->F Bromination G Doxapram F->G + Morpholine (Nucleophilic Substitution)

Caption: Logical workflow for the synthesis of Doxapram.

Experimental Protocols:

Detailed experimental protocols for the synthesis of Doxapram intermediates are often found within patent literature. Below are generalized procedures based on established chemical principles for the key transformations.

Step 1: Synthesis of 1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one

  • Principle: This step typically involves the alkylation of a suitable pyrrolidinone precursor. A common method is the reaction of 1-ethyl-3,3-diphenylpyrrolidin-2-one with a reagent that introduces the hydroxyethyl group at the 4-position.

  • Generalized Protocol:

    • Dissolve 1-ethyl-3,3-diphenylpyrrolidin-2-one in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., lithium diisopropylamide) to generate the enolate.

    • Add ethylene oxide to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one (this compound)

  • Principle: This transformation involves the conversion of the hydroxyl group of the preceding intermediate into a bromide, which is a good leaving group for the subsequent nucleophilic substitution.

  • Generalized Protocol:

    • Dissolve 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one in an anhydrous solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Add a brominating agent, such as phosphorus tribromide or carbon tetrabromide in the presence of triphenylphosphine, dropwise to the solution.

    • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography.

    • Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Conversion to Doxapram

The final step in the synthesis of Doxapram is the reaction of this compound with morpholine.

Experimental Workflow:

Conversion_to_Doxapram Intermediate This compound (4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one) Product Doxapram Intermediate->Product Nucleophilic Substitution Reagent Morpholine Reagent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Base Base (e.g., K₂CO₃) Base->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Experimental workflow for the conversion of this compound to Doxapram.

Experimental Protocol: Synthesis of Doxapram from this compound

  • Principle: This is a classic nucleophilic substitution reaction where the morpholine nitrogen atom displaces the bromide from the bromoethyl side chain of the intermediate.

  • Generalized Protocol:

    • Combine 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one, morpholine (typically in excess), and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining morpholine and salts.

    • Dry the organic layer and concentrate to yield crude Doxapram.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Doxapram.

Conclusion

This compound, 4-(2-Bromo-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one, is a pivotal molecule in the synthesis of the respiratory stimulant Doxapram. This guide has provided a detailed overview of its chemical structure, available physicochemical properties, and a logical approach to its synthesis and subsequent conversion to the final active pharmaceutical ingredient. The provided experimental outlines, while generalized, offer a solid foundation for laboratory synthesis and further process development. It is anticipated that this technical guide will be a valuable asset for professionals in the fields of medicinal chemistry and pharmaceutical manufacturing.

References

An In-depth Technical Guide to the Synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one, a complex heterocyclic compound. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide outlines a rational, multi-step synthesis based on established organic chemistry principles and analogous reactions reported for similar structures. The proposed pathway involves the construction of the core 3,3-diphenylpyrrolidin-2-one scaffold, followed by functionalization at the 4-position, N-alkylation, and final conversion to the target iodo-derivative.

Proposed Synthetic Pathway Overview

The synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one can be envisioned through a four-stage process, commencing with the synthesis of a key intermediate, 4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one. This intermediate is then N-alkylated and subsequently converted to the final iodo-compound.

cluster_0 Stage 1: Synthesis of the Pyrrolidinone Core cluster_1 Stage 2: N-Ethylation cluster_2 Stage 3: Iodination A Precursors B 4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one A->B Cyclization C 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one B->C Ethylation D 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one C->D Iodination

Figure 1: Proposed three-stage synthetic workflow for the target compound.

Data Presentation

Table 1: Representative N-Alkylation of Pyrrolidinones

Starting MaterialAlkylating AgentBaseSolventYield (%)
4-Phenylpyrrolidin-2-oneEthyl iodideNaHTHFNot specified
Pyrrolidin-2-oneBenzyl bromideNaHDMF>95

Table 2: Representative Iodination of Primary Alcohols

SubstrateReagentsSolventTime (min)Yield (%)
Benzyl alcoholPPh₃, I₂[bmim]Br280
1-OctanolPPh₃, I₂CH₂Cl₂3095
CyclohexylmethanolPPh₃, I₂CH₂Cl₂3092

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each stage of the proposed synthesis. These are based on standard laboratory procedures for similar transformations.

Stage 1: Synthesis of 4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (Intermediate 1)

A plausible route to this key intermediate involves the Michael addition of a diphenylacetonitrile anion to an acrylate, followed by reduction and cyclization.

  • Michael Addition: To a solution of diphenylacetonitrile in a suitable aprotic solvent such as THF, a strong base (e.g., sodium hydride) is added at 0 °C. After stirring for 30 minutes, ethyl acrylate is added dropwise, and the reaction is allowed to warm to room temperature and stir overnight.

  • Reduction and Cyclization: The resulting nitrile-ester is then reduced. A common method would be catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon, which would reduce the nitrile to a primary amine. This amine can then undergo spontaneous or acid/base-catalyzed intramolecular cyclization to form the lactam ring. Alternatively, chemical reduction with a reagent like lithium aluminum hydride would reduce both the nitrile and the ester, requiring subsequent re-oxidation of the resulting amino-diol to the lactam.

  • Purification: The crude product is purified by column chromatography on silica gel.

Stage 2: Synthesis of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (Intermediate 2)

This stage involves the N-alkylation of the pyrrolidinone ring.

  • Deprotonation: To a solution of Intermediate 1 in an anhydrous aprotic solvent like DMF or THF, a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 1 hour at this temperature.

  • Alkylation: Ethyl iodide or diethyl sulfate is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Stage 3: Synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (Target Compound)

The final step is the conversion of the primary alcohol of Intermediate 2 to the corresponding iodide. The Appel reaction is a suitable and widely used method for this transformation.[1][2][3][4][5]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, triphenylphosphine and imidazole are dissolved in an anhydrous aprotic solvent like dichloromethane or acetonitrile. The solution is cooled to 0 °C.

  • Iodine Addition: Iodine is added portion-wise to the cooled solution, resulting in the formation of the iodinating agent.

  • Substrate Addition: A solution of Intermediate 2 in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the target compound from triphenylphosphine oxide.[2][3]

Mandatory Visualizations

Proposed Synthetic Scheme

Start Diphenylacetonitrile + Ethyl Acrylate Int1 4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one Start->Int1 1. NaH, THF 2. Reduction/Cyclization Int2 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one Int1->Int2 Ethyl Iodide, NaH, DMF Final 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one Int2->Final PPh3, I2, Imidazole, CH2Cl2

Figure 2: Detailed proposed reaction scheme for the synthesis.

Logical Relationship of Key Transformations

Core Synthesis Core Synthesis N-Alkylation N-Alkylation Core Synthesis->N-Alkylation Functional Group\nInterconversion Functional Group Interconversion N-Alkylation->Functional Group\nInterconversion Target Molecule Target Molecule Functional Group\nInterconversion->Target Molecule

Figure 3: Logical flow of the key chemical transformations.

References

The Role of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one in the Synthesis of Doxapram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the respiratory stimulant Doxapram, with a specific focus on the pivotal precursor, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one. This document details the synthetic pathway leading to Doxapram, provides a plausible experimental protocol for the conversion of the key iodo-intermediate, and discusses the mechanism of action of Doxapram. Quantitative data is presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and development of pharmaceutical agents.

Introduction to Doxapram and its Precursor

Doxapram is a well-established central nervous system (CNS) and respiratory stimulant. It is primarily used to treat respiratory depression following anesthesia or in cases of acute respiratory insufficiency. The active enantiomer, (R)-Doxapram, is synthesized from the chiral precursor, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one. The synthesis of enantiomerically pure Doxapram is crucial, as the (R)-enantiomer has been shown to be the more active and less toxic of the two. This guide will focus on the synthesis of (R)-Doxapram from its iodo-precursor.

Synthesis of (R)-Doxapram

The synthesis of (R)-Doxapram from (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one involves a nucleophilic substitution reaction with morpholine. This reaction is a key step in the overall synthetic route, which is outlined below.

Synthetic Workflow

The overall synthesis of (R)-Doxapram can be visualized as a multi-step process, starting from the chiral precursor. The final step involves the formation of the morpholinoethyl side chain.

G cluster_0 Synthesis of (R)-Doxapram A (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid B (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one A->B Derivatization D (R)-Doxapram B->D Nucleophilic Substitution C Morpholine C->D

Caption: Synthetic workflow for (R)-Doxapram.

Experimental Protocol: Synthesis of (R)-Doxapram from (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

The following is a representative experimental protocol for the reaction of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one with morpholine. This protocol is based on general principles of nucleophilic substitution reactions.

Materials:

  • (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

  • Morpholine

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (3.0 eq) and morpholine (5.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-Doxapram.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of (R)-Doxapram.

ParameterValue
Precursor
IUPAC Name(R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one
Molecular FormulaC₂₂H₂₄INO
Molecular Weight445.34 g/mol
Product
IUPAC Name(R)-1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one
Molecular FormulaC₂₄H₃₀N₂O₂
Molecular Weight378.51 g/mol
Enantiomeric Purity (ee)>98%[1]
Reaction
YieldNot explicitly reported in the searched literature.
PurityHigh, as determined by chromatographic and spectroscopic methods.[1]

Mechanism of Action of Doxapram

Doxapram stimulates respiration through a dual mechanism, primarily by acting on peripheral chemoreceptors and, at higher doses, by directly stimulating the respiratory centers in the central nervous system.

Signaling Pathway

The primary mechanism of action of Doxapram involves the inhibition of potassium channels in the carotid bodies, leading to depolarization and subsequent stimulation of respiratory centers.

G cluster_0 Doxapram Signaling Pathway A Doxapram B Potassium Channels (TASK-1, TASK-3) in Carotid Body A->B Binds to C Inhibition of K+ Efflux B->C Leads to D Membrane Depolarization C->D E Calcium Influx D->E F Neurotransmitter Release E->F G Afferent Nerve Signal to Brainstem F->G H Stimulation of Respiratory Centers G->H I Increased Respiration H->I

Caption: Doxapram's mechanism of action.

Conclusion

(R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one is a critical intermediate in the enantioselective synthesis of the respiratory stimulant Doxapram. The conversion of this iodo-precursor to Doxapram via nucleophilic substitution with morpholine is a key transformation. Understanding the synthetic methodology and the mechanism of action of Doxapram is essential for the development of improved therapeutic agents in this class. This guide provides a foundational resource for researchers and professionals in the field of drug development and synthesis.

References

Spectroscopic data (NMR, IR, MS) of Doxapram intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Doxapram, a respiratory stimulant. Due to the limited availability of a complete set of experimentally derived spectra for a single, specific intermediate of Doxapram, this document focuses on the well-characterized final compound. The information herein is compiled from various sources and is intended to serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Doxapram. It is important to note that a complete, unified experimental dataset for all spectroscopic techniques from a single source is not publicly available. Therefore, the data presented is a composite from multiple references and may include predicted values where experimental data is absent.

Table 1: Nuclear Magnetic Resonance (NMR) Data of Doxapram

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Typical Range
7.20 - 7.50m-Aromatic protons (C₆H₅)
3.20 - 3.40q~7.0-CH₂- (ethyl group)
3.60 - 3.80t--CH₂- (morpholine ring)
2.40 - 2.60t--CH₂- (morpholine ring)
2.30 - 2.50m-Pyrrolidinone ring protons
1.80 - 2.20m-Pyrrolidinone ring protons
1.00 - 1.20t~7.0-CH₃ (ethyl group)

Note: The ¹H NMR data is based on typical chemical shift ranges for the functional groups present in Doxapram. A publicly available, detailed experimental spectrum with complete assignments was not found.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Predicted Range
~175C=O (pyrrolidinone)
~140Quaternary aromatic carbons
125 - 130Aromatic CH carbons
~67-CH₂-O- (morpholine)
~54-CH₂-N- (morpholine)
~50Quaternary carbon (C(Ph)₂)
~45-CH₂-N- (pyrrolidinone)
~40-CH₂- (ethyl)
~35Pyrrolidinone ring carbons
~13-CH₃ (ethyl)

Note: The ¹³C NMR data is based on predicted values as a complete experimental spectrum was not found in the public domain.

Table 2: Infrared (IR) Spectroscopy Data of Doxapram
Wavenumber (cm⁻¹)IntensityAssignment
Typical Range
3050 - 3030mAromatic C-H stretch
2970 - 2850sAliphatic C-H stretch
1680 - 1700sC=O stretch (amide, pyrrolidinone)
1600, 1495mAromatic C=C stretch
1115sC-O-C stretch (ether, morpholine)

Note: The IR data is based on characteristic absorption frequencies for the functional groups in Doxapram. The experimental technique reported is KBr wafer.[1]

Table 3: Mass Spectrometry (MS) Data of Doxapram
m/zIon Type
379.24[M+H]⁺
380.24[M+H]⁺ (isotope)
292.17Fragment
167.09Fragment
143.09Fragment
113Fragment
100Fragment

Note: The mass spectrometry data corresponds to the protonated molecule and its major fragments observed in MS/MS experiments.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized procedures for each technique, which can be adapted for the analysis of Doxapram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Doxapram in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a volume of about 0.6-0.7 mL.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Wafer Method):

    • Grind a small amount (1-2 mg) of Doxapram with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place a portion of the powder into a pellet press die.

    • Apply pressure (typically several tons) to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) and intensities of the absorption bands.

    • Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in Doxapram.

Mass Spectrometry (MS)

A detailed protocol for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is provided as this is a common technique for the analysis of pharmaceutical compounds in complex matrices.

  • Sample Preparation:

    • For analysis in biological fluids (e.g., plasma), perform a protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Separation (UPLC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Doxapram.

    • Analysis: Use a triple quadrupole mass spectrometer.

    • MRM (Multiple Reaction Monitoring):

      • Select the precursor ion (the protonated molecule, [M+H]⁺) of Doxapram in the first quadrupole (Q1).

      • Fragment the precursor ion in the second quadrupole (q2, collision cell).

      • Monitor for specific product ions in the third quadrupole (Q3).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like Doxapram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Doxapram Sample Dissolution Dissolution (for NMR) Compound->Dissolution Pellet KBr Pellet (for IR) Compound->Pellet Extraction Extraction (for MS) Compound->Extraction NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Pellet->IR MS Mass Spectrometer Extraction->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of Doxapram.

References

Key Intermediates in the Asymmetric Synthesis of Doxapram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram is a respiratory stimulant containing a single stereocenter at the C4 position of the 2-pyrrolidinone ring. The pharmacological activity of Doxapram is stereospecific, with the (R)-enantiomer being the more active isomer. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure (R)-Doxapram is of significant interest in pharmaceutical development. This technical guide provides an in-depth overview of the key intermediates and synthetic strategies employed in the asymmetric synthesis of Doxapram, focusing on the establishment of the crucial C4 stereocenter.

Core Synthetic Challenge: Establishing the C4 Stereocenter

The central challenge in the asymmetric synthesis of Doxapram lies in the stereoselective construction of the tetrasubstituted carbon center at the C4 position of the pyrrolidinone core. Various strategies have been explored to achieve this, primarily focusing on two main approaches:

  • Asymmetric synthesis from chiral precursors: This approach utilizes a chiral starting material that already contains the desired stereochemistry, which is then elaborated to the final Doxapram structure.

  • Stereoselective synthesis from achiral precursors: This strategy involves the creation of the chiral center from an achiral starting material using a chiral catalyst or auxiliary.

Key Intermediates and Synthetic Pathways

Several key intermediates have been identified in the asymmetric synthesis of Doxapram. The following sections detail the synthetic routes involving these intermediates, supported by experimental data where available.

(R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

A significant pathway to (R)-Doxapram proceeds through the key chiral intermediate, (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile. A patented method outlines a synthetic sequence starting from this chiral nitrile.[1]

Synthetic Pathway:

The logical flow for the synthesis of (R)-Doxapram from this key intermediate can be visualized as follows:

G A (R)-2-(1-ethylpyrrolidin-3-yl)- 2,2-diphenylacetonitrile B (R)-2-(1-ethylpyrrolidin-3-yl)- 2,2-diphenylacetic acid A->B Hydrolysis C (R)-1-ethyl-4-(2-iodoethyl)- 3,3-diphenylpyrrolidin-2-one B->C Derivatization D (R)-Doxapram C->D Reaction with morpholine G A Diphenylmethyl Pronucleophile D Chiral Michael Adduct A->D B α,β-Unsaturated Acceptor B->D C Chiral Catalyst C->D Asymmetric Michael Addition E Chiral 3,3-diphenyl- γ-butyrolactone D->E Cyclization F Chiral 4-substituted-3,3- diphenylpyrrolidin-2-one E->F Ring Opening and Amination/Cyclization

References

Solubility and Stability of Doxapram Intermediate-1 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of key pharmaceutical intermediates, with a specific focus on a likely precursor to the respiratory stimulant Doxapram, referred to herein as Doxapram Intermediate-1. While specific experimental data for this intermediate is not publicly available, this document outlines the essential experimental protocols and theoretical considerations for characterizing its physicochemical properties. The guide details standardized methods for solubility assessment and stability-indicating studies, including forced degradation, to support drug development professionals in establishing robust synthetic and formulation strategies.

Introduction

Doxapram is a well-established central and respiratory stimulant.[1][2] Its synthesis involves a series of chemical transformations with various intermediate compounds. One such precursor, identified as a pyrrolidinone derivative, is crucial for the formation of the final active pharmaceutical ingredient (API).[3] Understanding the solubility and stability of this key intermediate, which we will refer to as "this compound," is paramount for optimizing reaction conditions, purification processes, and storage protocols. This guide provides the necessary frameworks for such an investigation.

Based on synthetic routes outlined in patent literature, a plausible structure for a key Doxapram intermediate is (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one .[4] This structure will be used as a representative model for the experimental protocols described herein.

Solubility Assessment in Organic Solvents

The solubility of a drug intermediate in various organic solvents is a critical parameter that influences reaction kinetics, yield, and purification efficiency. A systematic approach to solubility determination is essential.

Predicted Solubility Profile

The structure of this compound, with its N-ethylpyrrolidinone core and two phenyl rings, suggests a largely non-polar character. Therefore, it is expected to exhibit higher solubility in less polar organic solvents. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted Solubility
Non-polar Hexane, TolueneModerate to High
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM)High
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Low to Moderate
Aqueous WaterVery Low
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6][7]

Objective: To determine the quantitative solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, THF, ACN, DCM, methanol, ethanol, IPA)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered samples with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved intermediate.

  • The solubility is expressed in units such as mg/mL or mol/L.

The following diagram illustrates the workflow for the shake-flask solubility determination.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess intermediate to solvent in vials prep2 Seal vials prep1->prep2 equil Agitate in orbital shaker (e.g., 24-48h at 25°C) prep2->equil sampling1 Settle excess solid equil->sampling1 sampling2 Filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 HPLC analysis sampling3->sampling4 result Solubility Data (mg/mL) sampling4->result Calculate Solubility G Logical Flow for Forced Degradation Studies cluster_stress Application of Stress Conditions cluster_outcomes Data Interpretation start Prepare solution of This compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (ICH Q1B Light) start->photo analysis Analyze samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_validation Validate Stability-Indicating Method analysis->method_validation structure_elucidation Elucidate Degradant Structures analysis->structure_elucidation

References

The Synthesis of Doxapram: A Technical Guide to a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at a pivotal intermediate in the synthesis of Doxapram, a well-established central nervous system and respiratory stimulant. The focus of this document is "Doxapram intermediate-1," providing its chemical identity, properties, and its role in the synthetic pathway to the final active pharmaceutical ingredient.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a clear and accessible overview of its key quantitative data.

ParameterValueReference
Chemical Name 1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone
CAS Number 3192-92-5
Molecular Formula C₂₀H₂₂BrNO
Molecular Weight 372.30 g/mol

Synthetic Pathway and Experimental Protocols

This compound is a direct precursor in the final step of the classical synthesis of Doxapram. The overall synthetic scheme involves the formation of a pyrrolidinone ring system, followed by functional group manipulation to introduce the morpholinoethyl side chain.

Logical Synthesis Workflow

The synthesis of Doxapram from its intermediate is a straightforward nucleophilic substitution reaction. The workflow can be visualized as follows:

G cluster_0 Synthesis of Doxapram Intermediate This compound (1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone) Doxapram Doxapram (1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one) Intermediate->Doxapram Nucleophilic Substitution Morpholine Morpholine Morpholine->Doxapram

Caption: Synthetic route from this compound to Doxapram.

Experimental Protocol: Synthesis of Doxapram from Intermediate-1

The following is a generalized experimental protocol based on established chemical principles for the reaction of an alkyl bromide with a secondary amine, as described in patents relating to the synthesis of Doxapram. It is important to note that specific reaction conditions may vary, and optimization is often required.

Reaction:

1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone + Morpholine → 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one (Doxapram)

Materials and Reagents:

  • This compound (1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone)

  • Morpholine (excess)

  • Anhydrous solvent (e.g., Toluene, Ethanol, or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine, optional, to scavenge HBr)

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent.

  • Addition of Morpholine: Add an excess of morpholine to the solution. The use of excess morpholine can also serve as the base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid (morpholine hydrobromide) has precipitated, it can be removed by filtration.

  • Extraction: The filtrate is then concentrated under reduced pressure to remove the excess solvent and morpholine. The residue is dissolved in an organic solvent for extraction and washed with water to remove any remaining water-soluble impurities.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude Doxapram. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Signaling Pathways and Mechanism of Action

While this document focuses on the synthesis of a key intermediate, it is pertinent for drug development professionals to understand the biological context of the final product, Doxapram. Doxapram is a respiratory stimulant that acts on peripheral carotid chemoreceptors and central respiratory centers in the medulla oblongata.

Simplified Signaling Pathway for Doxapram's Action

The following diagram illustrates the simplified logical flow of Doxapram's mechanism of action leading to respiratory stimulation.

G cluster_1 Doxapram Mechanism of Action Doxapram Doxapram Chemoreceptors Peripheral Carotid Chemoreceptors Doxapram->Chemoreceptors Stimulates Medulla Respiratory Centers (Medulla Oblongata) Doxapram->Medulla Direct Stimulation Chemoreceptors->Medulla Afferent Signals Respiration Increased Respiration (Tidal Volume and Rate) Medulla->Respiration Efferent Signals

Methodological & Application

Synthesis of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of the chiral pyrrolidinone derivative, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one. This compound may serve as a key intermediate in the development of novel therapeutic agents. The synthesis is presented as a multi-step process, commencing with the construction of the 3,3-diphenylpyrrolidin-2-one core, followed by stereoselective introduction of a hydroxyethyl group at the 4-position, N-alkylation, and final conversion of the hydroxyl moiety to an iodide.

Synthetic Strategy Overview

The synthesis of the target compound, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one, is proposed to proceed via a four-step sequence. The key challenges involve the construction of the sterically hindered 3,3-diphenylpyrrolidin-2-one scaffold and the stereoselective installation of the C4-substituent. A chiral pool approach or asymmetric catalysis would be ideal for establishing the (R)-stereochemistry. For the purpose of this protocol, a method involving a chiral auxiliary is suggested to achieve the desired enantioselectivity. The subsequent N-ethylation and iodination steps are more standard transformations.

Synthetic_Pathway cluster_start Starting Materials cluster_product Final Product A Diphenylacetonitrile + Ethyl acrylate B (R)-4-(2-(benzyloxy)ethyl)-3,3- diphenylpyrrolidin-2-one A->B 1. Michael Addition 2. Cyclization 3. Chiral Resolution/Asymmetric Synthesis C (R)-1-ethyl-4-(2-(benzyloxy)ethyl)-3,3- diphenylpyrrolidin-2-one B->C N-Ethylation D (R)-1-ethyl-4-(2-hydroxyethyl)-3,3- diphenylpyrrolidin-2-one C->D Deprotection (e.g., Hydrogenolysis) E (R)-1-ethyl-4-(2-iodoethyl)-3,3- diphenylpyrrolidin-2-one D->E Iodination Iodination_Mechanism cluster_reactants Reactants cluster_products Products TPP Triphenylphosphine (Ph₃P) Intermediate1 Ph₃P⁺-I  I⁻ TPP->Intermediate1 Nucleophilic attack Iodine Iodine (I₂) Iodine->Intermediate1 Intermediate2 [R-CH₂O-PPh₃]⁺ I⁻ Intermediate1->Intermediate2 Alcohol R-CH₂OH Alcohol->Intermediate2 Nucleophilic attack on P Product R-CH₂I Intermediate2->Product Byproduct Triphenylphosphine oxide (Ph₃P=O) Intermediate2->Byproduct Iodide_ion I⁻ Iodide_ion->Product SN2 attack

Application Notes and Protocols for the Analytical Characterization of Doxapram Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of key intermediates in the synthesis of Doxapram. The protocols outlined below are essential for ensuring the quality, purity, and consistency of these intermediates, which is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Doxapram and its Synthesis Intermediates

Doxapram is a respiratory stimulant used to treat respiratory depression. Its synthesis involves several key intermediates that must be carefully characterized to control the quality of the final drug substance. The most common synthetic route involves the intermediates Diphenylacetonitrile, 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid, and 1-ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one. The purity and characterization of these intermediates are critical for the successful and safe synthesis of Doxapram.

A typical synthetic pathway for Doxapram is illustrated below. The quality control of each intermediate is crucial for the final product's purity and efficacy.

G A Diphenylacetonitrile B Alkylation A->B C 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile B->C D Hydrolysis C->D E 2-(1-ethylpyrrolidin-3-yl)-2,2- diphenylacetic acid D->E F Cyclization E->F G 1-ethyl-4-(2-chloroethyl)-3,3- diphenylpyrrolidin-2-one F->G H Reaction with Morpholine G->H I Doxapram H->I

Figure 1: Simplified synthetic pathway of Doxapram.

Analytical Techniques for Intermediate Characterization

A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and quality of Doxapram intermediates. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile intermediates like 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid.

Protocol for HPLC Analysis of 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Presentation:

IntermediateRetention Time (min)Purity (%)
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid~ 5.8> 99.0
Starting Material/Related ImpuritiesVaries< 0.1
Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable intermediates and starting materials, such as Diphenylacetonitrile.

Protocol for GC-MS Analysis of Diphenylacetonitrile:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

IntermediateRetention Time (min)Key Mass Fragments (m/z)
Diphenylacetonitrile~ 10.2193, 165, 116

The workflow for a typical GC-MS analysis is depicted below.

G A Sample Preparation B GC Injection A->B C Separation in GC Column B->C D Elution C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Detection F->G H Data Analysis G->H

Figure 2: General workflow for GC-MS analysis.
Spectroscopic Methods for Structural Elucidation

NMR and IR spectroscopy are indispensable for the structural confirmation of the synthesized intermediates.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity of the intermediates.

Protocol for NMR Analysis:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): For complex structures to establish connectivity between atoms.

Expected Spectral Data for Key Intermediates:

Intermediate¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) Highlights
Diphenylacetonitrile 7.2-7.4 (m, 10H, Ar-H), 5.1 (s, 1H, CH)118 (CN), 127-130 (Ar-C), 135 (Ar-C), 42 (CH)
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid 1.0 (t, 3H, CH₃), 2.2-2.8 (m, 6H, pyrrolidine-H), 3.0-3.5 (m, 1H, CH), 7.1-7.5 (m, 10H, Ar-H)12 (CH₃), 45-55 (pyrrolidine-C), 70 (C-Ph₂), 126-130 (Ar-C), 140 (Ar-C), 175 (COOH)
1-ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one 1.2 (t, 3H, CH₃), 2.0-2.5 (m, 2H, CH₂), 3.2-3.8 (m, 7H, pyrrolidine-H & CH₂Cl), 7.1-7.6 (m, 10H, Ar-H)13 (CH₃), 35 (CH₂), 42 (CH₂Cl), 45-55 (pyrrolidine-C), 65 (C-Ph₂), 126-130 (Ar-C), 140 (Ar-C), 175 (C=O)

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the intermediates.

Protocol for IR Analysis:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solids: As a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Liquids: As a thin film between salt plates.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands for Key Intermediates:

IntermediateKey Functional GroupCharacteristic Absorption (cm⁻¹)
Diphenylacetonitrile Nitrile (C≡N)2240-2260 (sharp)
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid Carboxylic Acid (O-H)2500-3300 (broad)
Carbonyl (C=O)1700-1725
1-ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one Amide Carbonyl (C=O)1650-1680
Alkyl Halide (C-Cl)600-800

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[1][2]

Protocol for Forced Degradation:

Samples of the intermediates should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by a suitable stability-indicating HPLC method to separate the parent intermediate from any degradation products.

The relationship between the analytical techniques and the characterization process is outlined below.

G cluster_0 Intermediate Synthesis cluster_1 Characterization cluster_2 Stability Assessment A Starting Materials B Reaction A->B C Crude Intermediate B->C D HPLC (Purity) C->D E GC-MS (Identity & Volatile Impurities) C->E F NMR (Structure Confirmation) C->F G IR (Functional Groups) C->G H Forced Degradation C->H I Stability-Indicating HPLC Method H->I I->D

Figure 3: Logical relationship in intermediate characterization.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of key Doxapram intermediates. Adherence to these methodologies will ensure the consistent production of high-quality intermediates, which is fundamental to the overall quality and safety of the Doxapram API. For regulatory submissions, it is imperative that these methods are fully validated according to the relevant ICH guidelines.

References

Application Notes and Protocols for Monitoring Doxapram Intermediate-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the synthesis of Doxapram intermediate-1, identified as 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Introduction

The synthesis of Doxapram, a respiratory stimulant, involves a key intermediate, 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone (this compound). Effective monitoring of the formation of this intermediate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final active pharmaceutical ingredient (API). This note provides robust HPLC and TLC methods to track the consumption of starting materials and the appearance of the desired intermediate.

Reaction Scheme Overview

The synthesis of this compound typically proceeds via the alkylation of a precursor at the C-4 position of the pyrrolidinone ring. A plausible synthetic route involves the reaction of 1-ethyl-3,3-diphenylpyrrolidin-2-one with a suitable reagent to introduce the 2-chloroethyl side chain. The analytical methods outlined below are designed to separate the starting material, the intermediate, and the final product, Doxapram.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is recommended for the quantitative analysis of the reaction progress. This method separates compounds based on their hydrophobicity.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Solvents: HPLC grade water, acetonitrile, and formic acid.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

Chromatographic Conditions

A gradient elution is proposed to ensure adequate separation of components with varying polarities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030

Table 2: HPLC Gradient Program

Experimental Protocol
  • Standard Preparation: Prepare standard solutions of the starting material, this compound (if available as a reference standard), and Doxapram in the sample diluent at a concentration of approximately 1 mg/mL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold sample diluent (e.g., 1 mL) to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and the reaction sample into the HPLC system.

  • Data Analysis: Monitor the chromatograms for the disappearance of the starting material peak and the appearance and growth of the this compound peak. The relative peak areas can be used to estimate the reaction conversion.

Thin-Layer Chromatography (TLC) Method

TLC is a rapid and effective qualitative tool for monitoring the progress of the synthesis in near real-time. A normal-phase TLC method on silica gel is proposed.

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Developing Chamber: A standard glass TLC tank with a lid.

  • Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate. The optimal ratio should be determined experimentally.

  • Spotters: Glass capillary tubes.

  • Visualization: UV lamp (254 nm) and a suitable staining reagent (e.g., potassium permanganate stain).

TLC Conditions
ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) - to be optimized
Visualization 1. UV light (254 nm)2. Potassium Permanganate stain

Table 3: TLC Conditions

Experimental Protocol
  • Mobile Phase Preparation: Prepare the chosen mobile phase mixture and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Spotting:

    • On a TLC plate, draw a faint pencil line about 1 cm from the bottom.

    • Using a capillary spotter, apply small spots of the starting material (dissolved in a volatile solvent like dichloromethane), the reaction mixture (quenched and diluted), and a co-spot (starting material and reaction mixture spotted on the same point) onto the pencil line.

  • Development: Place the spotted TLC plate into the saturated developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For further visualization, dip the plate into a potassium permanganate staining solution and gently heat it with a heat gun until colored spots appear.

  • Analysis: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new spot corresponding to the more polar this compound. The retention factor (Rf) for each spot should be calculated (Rf = distance traveled by the spot / distance traveled by the solvent front).

Data Presentation

Expected HPLC Retention Times (Hypothetical)

CompoundExpected Retention Time (min)
1-ethyl-3,3-diphenylpyrrolidin-2-one (Starting Material)~ 8.5
This compound~ 10.2
Doxapram~ 7.0

Table 4: Hypothetical HPLC Retention Times

Expected TLC Rf Values (Hypothetical)

CompoundExpected Rf Value (Hexane:EtOAc 7:3)
1-ethyl-3,3-diphenylpyrrolidin-2-one (Starting Material)~ 0.6
This compound~ 0.4
Doxapram~ 0.2

Table 5: Hypothetical TLC Rf Values

Experimental Workflow Diagram

G Workflow for Monitoring this compound Synthesis cluster_reaction Synthesis cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis cluster_tlc TLC Analysis Reaction This compound Synthesis Reaction Aliquot Take Reaction Aliquot Reaction->Aliquot Periodically Quench Quench & Dilute Aliquot->Quench HPLCSamplePrep Filter Sample Quench->HPLCSamplePrep TLCSpot Spot on TLC Plate Quench->TLCSpot HPLCInject Inject into HPLC HPLCSamplePrep->HPLCInject HPLCData Analyze Chromatogram HPLCInject->HPLCData TLCDevelop Develop TLC Plate TLCSpot->TLCDevelop TLCVisualize Visualize (UV & Stain) TLCDevelop->TLCVisualize TLCAnalyze Analyze Rf Values TLCVisualize->TLCAnalyze

Caption: Workflow for reaction monitoring using HPLC and TLC.

Application Note and Protocol: Purification of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the purification of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The protocol outlines a systematic approach, beginning with the selection of an appropriate mobile phase through Thin Layer Chromatography (TLC), followed by column packing, sample application, elution, and fraction analysis. This method is designed to yield a high-purity product suitable for subsequent synthetic steps and biological screening.

Introduction

1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one is a pyrrolidinone derivative with potential applications in medicinal chemistry. The synthesis of such complex organic molecules often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity and reliability of downstream applications. Column chromatography is a widely used and effective technique for the separation and purification of such compounds based on their differential adsorption to a stationary phase.[1] This application note details a robust protocol for the purification of the title compound using silica gel column chromatography.

Experimental Protocols

Materials and Equipment
  • Crude 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

  • Silica gel (60 Å, 230-400 mesh)

  • Analytical TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane - all HPLC grade)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Test tubes or fraction collector

  • Standard laboratory glassware and personal protective equipment (PPE)

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The initial and most critical step is to determine an optimal solvent system (mobile phase) that provides good separation of the target compound from impurities.[2] The ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[3]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to make a ~1% solution.[3]

  • Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain such as potassium permanganate.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[3][5]

  • Optimization: Systematically vary the ratio of the solvents (e.g., hexane:ethyl acetate) to achieve the target Rf value for the product and maximize the separation from impurities.

Table 1: Illustrative TLC Solvent System Screening

TrialSolvent System (Hexane:Ethyl Acetate, v/v)Product Rf ValueImpurity 1 Rf ValueImpurity 2 Rf ValueObservations
19:10.100.050.15Poor separation, low Rf.
27:30.320.150.55Good separation, ideal product Rf.
31:10.650.450.80Rf too high, poor separation.

Note: The data in this table is illustrative and serves as an example of a typical solvent screening process.

Protocol 2: Column Chromatography Purification

Based on the TLC optimization, a 7:3 mixture of hexane:ethyl acetate is selected as the mobile phase.

  • Column Preparation:

    • Secure a glass column of appropriate size vertically. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase (7:3 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add more mobile phase as needed, never allowing the top of the silica to run dry.

    • Once packed, add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Apply gentle air pressure to the top of the column to start the elution at a steady flow rate.

    • Begin collecting fractions in test tubes. The fraction size will depend on the column size and the separation achieved.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions on a TLC plate.

    • Develop the TLC plate using the same mobile phase and visualize the spots to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.

Purity Assessment

The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry.

Table 2: Purity Assessment of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

Analytical MethodPurity Before ChromatographyPurity After Chromatography
HPLC (at 254 nm)~75%>98%
¹H NMRComplex spectrum with multiple impuritiesClean spectrum consistent with the desired structure

Note: The data in this table is illustrative and represents typical results for a successful purification.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Column Chromatography cluster_2 Analysis & Isolation A Crude Product B TLC Solvent System Screening (e.g., Hexane:EtOAc) A->B C Select Optimal Mobile Phase (Rf ≈ 0.3) B->C D Prepare Silica Gel Slurry C->D E Pack Column D->E G Load Sample onto Column E->G F Dry Load Crude Product onto Silica Gel F->G H Elute with Mobile Phase G->H I Collect Fractions H->I J Analyze Fractions by TLC I->J K Combine Pure Fractions J->K L Evaporate Solvent K->L M Pure Product L->M N Purity Assessment (HPLC, NMR) M->N

Caption: Workflow for the purification of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.

Conclusion

The protocol described in this application note provides a reliable and systematic method for the purification of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one using silica gel column chromatography. By following the outlined steps for TLC optimization and column chromatography, researchers can obtain the target compound with high purity, which is essential for its use in further research and development.

References

Application Notes and Protocols for the Recrystallization of Doxapram Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of the respiratory stimulant Doxapram, the purity of its synthetic precursors is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). "Doxapram intermediate-1," a key precursor, is understood to be a brominated pyrrolidinone derivative, likely 4-(2-bromoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (C₂₀H₂₂BrNO). Effective purification of this intermediate is critical to remove unreacted starting materials, by-products, and other process-related impurities. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, making it an ideal choice for enhancing the purity of this compound.

This document provides detailed application notes and protocols for developing a successful recrystallization procedure for this compound. It includes a systematic approach to solvent screening, a general recrystallization protocol, and methods for troubleshooting common issues.

Data Presentation: Solvent Screening for Recrystallization

The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble at all temperatures. The following table summarizes representative solubility data for this compound in a range of common organic solvents at two different temperatures. This data is provided as a representative example to guide solvent selection.

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Observations
Isopropanol4.3~0.8~15.2Good potential for recrystallization.
Ethanol5.2~1.5~25.0High solubility at room temperature may lead to lower recovery.
Acetone5.1~10.2> 30.0Too soluble at room temperature.
Ethyl Acetate4.4~2.5> 20.0High solubility at room temperature.
Toluene2.4~0.5~12.5Good potential for recrystallization.
Heptane0.1< 0.1~1.0Low solubility even at elevated temperatures.
Acetonitrile5.8~5.0> 30.0Too soluble at room temperature.
Water10.2InsolubleInsolubleNot a suitable solvent.

Note: This data is a representative example for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Selection of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane, acetonitrile, water)

  • Test tubes (small)

  • Spatula

  • Hot plate/stirrer

  • Water bath or heating block

  • Ice bath

Procedure:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add a few drops of the first solvent to be tested at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block while adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent used.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this procedure for each solvent to be tested.

  • For solvent mixtures (e.g., ethanol/water), dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a selected solvent system. This protocol is based on the selection of isopropanol as a suitable solvent from the screening process.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate/stirrer

  • Stirring bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stirring bar. Add a minimal amount of isopropanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling isopropanol and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. The hot solvent in the receiving flask will help prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a vacuum oven at a suitable temperature until a constant weight is achieved.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process (Protocol 2) cluster_analysis Analysis Start Start with Crude This compound Solvent_Screening Solvent Screening (Protocol 1) Start->Solvent_Screening Select_Solvent Select Optimal Solvent(s) Solvent_Screening->Select_Solvent Dissolution Dissolve in Minimum Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Yes Hot_Filtration->Cooling No Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Purity_Check Assess Purity (e.g., HPLC, Melting Point) Drying->Purity_Check End Pure Doxapram Intermediate-1 Purity_Check->End

Caption: Experimental workflow for the recrystallization of this compound.

Signaling_Pathway Impure Impure Intermediate Dissolved Intermediate in Hot Saturated Solution Impure->Dissolved  Dissolution (High Temperature) Crystals Pure Crystals Dissolved->Crystals  Crystallization (Low Temperature) Impurities Impurities in Mother Liquor Dissolved->Impurities  Remain Soluble

Caption: Logical relationship of components during recrystallization.

Application Note: Laboratory-Scale Synthesis of Doxapram Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxapram is a respiratory stimulant used in medical settings to treat respiratory depression. The synthesis of Doxapram involves the preparation of key intermediates, with 1-ethyl-3,3-diphenyl-2-pyrrolidinone being a crucial precursor. This molecule, designated here as Doxapram Intermediate-1, contains the core scaffold upon which the final morpholinoethyl side chain is installed. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, starting from commercially available diphenylacetonitrile. The described method is robust and suitable for producing the intermediate in quantities required for research and development purposes.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Step 1: Synthesis of 3,3-Diphenyl-2-pyrrolidinone: Alkylation of diphenylacetonitrile with 2-chloroethanol in the presence of a base, followed by acid-catalyzed cyclization of the resulting hydroxynitrile intermediate.

  • Step 2: N-Ethylation of 3,3-Diphenyl-2-pyrrolidinone: Ethylation of the lactam nitrogen using iodoethane and a suitable base to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-Diphenyl-2-pyrrolidinone

This procedure involves the initial alkylation of diphenylacetonitrile with 2-chloroethanol, followed by the hydrolysis and cyclization of the intermediate nitrile to form the lactam ring.

Materials:

  • Diphenylacetonitrile

  • 2-Chloroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • The flask is charged with sodium hydride (60% dispersion, 1.2 equivalents) and anhydrous toluene (150 mL) under a nitrogen atmosphere.

  • A solution of diphenylacetonitrile (1.0 equivalent) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension at room temperature over 30 minutes.

  • The reaction mixture is then heated to 60°C and stirred for 1 hour to ensure complete formation of the anion.

  • A solution of 2-chloroethanol (1.1 equivalents) in anhydrous toluene (20 mL) is added dropwise via the dropping funnel over 30 minutes.

  • The reaction mixture is heated to reflux (approximately 110°C) and maintained for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-hydroxy-2,2-diphenylbutanenitrile intermediate.

  • The crude intermediate is slowly added to concentrated sulfuric acid (5 equivalents) at 0°C in a separate flask.

  • The mixture is stirred at room temperature for 2 hours and then heated to 80°C for 1 hour to facilitate cyclization.

  • The reaction mixture is cooled and carefully poured onto crushed ice (300 g). The resulting precipitate is collected by vacuum filtration.

  • The solid is washed with cold water and a saturated sodium bicarbonate solution until the washings are neutral.

  • The crude 3,3-diphenyl-2-pyrrolidinone is recrystallized from ethanol to afford a white crystalline solid.

Step 2: Synthesis of 1-Ethyl-3,3-diphenyl-2-pyrrolidinone (this compound)

This step describes the N-alkylation of the previously synthesized lactam.

Materials:

  • 3,3-Diphenyl-2-pyrrolidinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodoethane (Ethyl Iodide)

  • Diethyl Ether

  • Deionized Water

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • The flask is charged with sodium hydride (60% dispersion, 1.2 equivalents) and anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • 3,3-Diphenyl-2-pyrrolidinone (1.0 equivalent), dissolved in anhydrous DMF (20 mL), is added dropwise to the suspension at 0°C.

  • The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation.

  • Iodoethane (1.5 equivalents) is added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, monitoring the reaction progress by TLC.

  • The reaction is quenched by the slow addition of water (100 mL), and the product is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-ethyl-3,3-diphenyl-2-pyrrolidinone as a pure product.

Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterStep 1: 3,3-Diphenyl-2-pyrrolidinoneStep 2: 1-Ethyl-3,3-diphenyl-2-pyrrolidinone
Starting Material Diphenylacetonitrile3,3-Diphenyl-2-pyrrolidinone
Reagents NaH, 2-Chloroethanol, H₂SO₄NaH, Iodoethane
Solvent Toluene, WaterDMF, Diethyl Ether
Reaction Temperature 60°C, Reflux, 0-80°C0°C to Room Temperature
Reaction Time 1 hr, 4-6 hrs, 3 hrs12-16 hours
Typical Yield 65-75%80-90%
Purity (Post-Purif.) >98% (by NMR)>99% (by HPLC)
Physical Appearance White Crystalline SolidWhite to Off-White Solid or Viscous Oil

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Lactam Formation cluster_step2 Step 2: N-Ethylation A Diphenylacetonitrile + 2-Chloroethanol B Alkylation with NaH in Toluene A->B Reaction C Crude 4-hydroxy-2,2- diphenylbutanenitrile B->C Workup D Acid-Catalyzed Cyclization (H₂SO₄) C->D Reaction E 3,3-Diphenyl-2-pyrrolidinone D->E Purification F 3,3-Diphenyl-2-pyrrolidinone + Iodoethane G Deprotonation (NaH) & Alkylation in DMF F->G Reaction H Crude Product G->H Workup I This compound (1-Ethyl-3,3-diphenyl-2-pyrrolidinone) H->I Purification

Caption: Workflow for the two-step synthesis of this compound.

Signaling_Pathway Start Starting Materials (Diphenylacetonitrile, 2-Chloroethanol, Iodoethane) Step1 Step 1: Synthesis of 3,3-Diphenyl-2-pyrrolidinone Start->Step1 Intermediate Intermediate Product: 3,3-Diphenyl-2-pyrrolidinone Step1->Intermediate Isolation & Purification Step2 Step 2: N-Ethylation of Intermediate Intermediate->Step2 Final Final Product: This compound Step2->Final Isolation & Purification

Caption: Logical relationship of the key stages in the synthesis.

Application Notes and Protocols: Synthesis of Doxapram via Tosyl and Bromo Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of two common synthetic routes for the preparation of Doxapram, a respiratory stimulant. The synthesis of Doxapram involves the key step of introducing a morpholinoethyl side chain onto a 1-ethyl-3,3-diphenylpyrrolidin-2-one backbone. This is typically achieved through the nucleophilic substitution of a suitable leaving group on a two-carbon side chain at the 4-position of the pyrrolidinone ring by morpholine. This document outlines the use of two such leaving groups: tosylate (-OTs) and bromide (-Br), converting the precursor alcohol, 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one, into reactive intermediates.

Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.[1][2] Its synthesis has been approached through various methodologies, with a common strategy involving the alkylation of morpholine with an electrophilic derivative of 1-ethyl-3,3-diphenylpyrrolidin-2-one. The choice of the leaving group on the ethyl side chain is a critical parameter that can influence reaction conditions, yield, and purity of the final product. Tosylates and bromides are both excellent leaving groups for SN2 reactions.[3][4] Tosylates are known for being very good leaving groups, often better than halides, due to the stability of the resulting tosylate anion.[4][5] Bromides are also effective and are commonly used in organic synthesis.[6][7] This document provides a comparative overview of these two synthetic pathways.

Synthetic Pathways

The overall synthetic strategy involves a three-step process starting from a common intermediate, 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one. This intermediate is first converted into either a tosylate or a bromide, which then undergoes nucleophilic substitution with morpholine to yield Doxapram.

Doxapram_Synthesis A 1-ethyl-4-(2-hydroxyethyl)- 3,3-diphenylpyrrolidin-2-one B 1-ethyl-4-(2-tosyloxyethyl)- 3,3-diphenylpyrrolidin-2-one (Tosyl Intermediate) A->B Tosyl Chloride, Pyridine C 1-ethyl-4-(2-bromoethyl)- 3,3-diphenylpyrrolidin-2-one (Bromo Intermediate) A->C PBr3 D Doxapram B->D Morpholine C->D Morpholine

Caption: General synthetic routes to Doxapram via tosyl and bromo intermediates.

Data Presentation

ParameterTosyl Intermediate RouteBromo Intermediate Route
Intermediate 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one
Reagents for Intermediate Formation Tosyl chloride, PyridinePhosphorus tribromide (PBr₃)
Typical Yield (Intermediate) > 90%80-90%
Reagents for Doxapram Formation MorpholineMorpholine
Typical Yield (Doxapram) > 85%> 85%
Overall Estimated Yield HighHigh
Reaction Conditions Generally mildCan require careful temperature control
Purity of Intermediate Generally highCan contain phosphorus byproducts
Leaving Group Ability ExcellentGood

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Doxapram via the tosyl and bromo intermediates. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (Common Precursor)

A detailed experimental protocol for the synthesis of this starting material is not provided here but it can be synthesized from commercially available precursors.

Route A: Via Tosyl Intermediate

Protocol 1: Tosylation of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one

Tosylation_Workflow start Dissolve alcohol in anhydrous pyridine step1 Cool to 0°C start->step1 step2 Add tosyl chloride portion-wise step1->step2 step3 Stir at 0°C, then warm to room temp. step2->step3 step4 Quench with ice-water step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Wash with dilute HCl and brine step5->step6 step7 Dry over Na₂SO₄ and concentrate step6->step7 end Tosyl Intermediate step7->end

Caption: Workflow for the tosylation of the precursor alcohol.

Methodology:

  • To a solution of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in anhydrous pyridine (10 volumes) at 0°C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.[8]

  • Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Protocol 2: Synthesis of Doxapram from the Tosyl Intermediate

  • Dissolve 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add morpholine (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Doxapram.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route B: Via Bromo Intermediate

Protocol 3: Bromination of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one

Bromination_Workflow start Dissolve alcohol in anhydrous THF step1 Cool to 0°C start->step1 step2 Add PBr₃ dropwise step1->step2 step3 Stir at 0°C, then warm to room temp. step2->step3 step4 Quench with saturated NaHCO₃ solution step3->step4 step5 Extract with diethyl ether step4->step5 step6 Wash with water and brine step5->step6 step7 Dry over MgSO₄ and concentrate step6->step7 end Bromo Intermediate step7->end

Caption: Workflow for the bromination of the precursor alcohol.

Methodology:

  • Dissolve 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.[9]

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of Doxapram from the Bromo Intermediate

  • Dissolve 1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add morpholine (3-5 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) to act as a scavenger for the HBr generated.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Doxapram.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Discussion

Both the tosylate and bromide routes are viable for the synthesis of Doxapram. The choice between them may depend on several factors including reagent availability and cost, desired reaction scale, and purification considerations.

  • Tosyl Route: The tosylation reaction is generally clean and high-yielding. Tosylates are highly reactive intermediates, which can lead to shorter reaction times in the subsequent substitution step. However, tosyl chloride can be moisture-sensitive, and pyridine is a noxious reagent that needs to be completely removed during workup.

  • Bromo Route: Bromination with PBr₃ is a classic and effective method. However, PBr₃ is a corrosive and moisture-sensitive reagent that must be handled with care. The workup can sometimes be complicated by the presence of phosphorus-containing byproducts. The use of a base in the subsequent substitution step is recommended to neutralize the HBr formed.

In a drug development setting, the tosyl route might be preferred for its typically cleaner reaction profile and potentially higher overall yield. However, for smaller-scale research purposes, the bromo route can be a practical and cost-effective alternative. Ultimately, the optimal route should be determined through experimental evaluation and process optimization.

References

Application Notes and Protocols: Synthesis of Doxapram via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of Doxapram, a respiratory stimulant, through the reaction of the intermediate 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone with morpholine. The protocol herein offers a comprehensive guide for laboratory synthesis, including reagent quantities, reaction conditions, and purification steps. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.

Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.[1][2] Its synthesis often involves the key step of introducing the morpholinoethyl group at the 4-position of the 1-ethyl-3,3-diphenyl-2-pyrrolidinone core. This is typically achieved through a nucleophilic substitution reaction where a suitable Doxapram intermediate, possessing a leaving group on the ethyl side chain, is reacted with morpholine.[3][4] This application note details a specific and reproducible protocol for this conversion, a critical step in the overall synthesis of Doxapram.

Reaction Scheme

The core reaction involves the nucleophilic substitution of a halide on the Doxapram intermediate-1 by morpholine to yield Doxapram.

This compound: 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone Nucleophile: Morpholine Product: Doxapram (1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone)

Experimental Protocol

This protocol is adapted from established synthetic methods.[3]

3.1. Materials and Reagents:

  • 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone

  • Morpholine

  • Absolute Ethanol

  • 2N Hydrochloric Acid

  • Ethyl Acetate

  • Sodium Sulfate

3.2. Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

3.3. Reaction Procedure:

  • To a solution of 25.0 g (0.076 mol) of 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone in 500 mL of absolute ethanol, add 13.3 g (0.153 mol) of morpholine in a closed system.[3]

  • Heat the reaction mixture at a temperature of 95-120°C for 21 hours.[3]

  • After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.[3]

  • Dissolve the resulting residue in 300 mL of 2N hydrochloric acid.[3]

  • Extract the aqueous solution with 150 mL of ethyl acetate. A solid may crystallize out during this extraction.[3]

  • If a solid forms, remove it by filtration.

  • Further crystalline product may form, which can be recrystallized from 2N hydrochloric acid.[3]

Data Presentation

The following table summarizes the quantitative data associated with this experimental protocol.

ParameterValueReference
Moles of this compound0.076 mol[3]
Moles of Morpholine0.153 mol[3]
Reaction Temperature95-120 °C[3]
Reaction Time21 hours[3]
Total Yield 70% [3]
Melting Point of Product217-219 °C[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Doxapram from its intermediate.

experimental_workflow start Start reactants Reactants: - this compound - Morpholine - Absolute Ethanol start->reactants Prepare reaction Reaction: Heat at 95-120°C for 21 hours reactants->reaction Combine & Heat concentration Concentration: In Vacuo reaction->concentration Cool & Concentrate dissolution Dissolution: 2N Hydrochloric Acid concentration->dissolution Dissolve Residue extraction Extraction: Ethyl Acetate dissolution->extraction Extract filtration Filtration & Recrystallization extraction->filtration Isolate & Purify product Final Product: Doxapram filtration->product Obtain

Caption: Experimental workflow for the synthesis of Doxapram.

Conclusion

This application note provides a clear and detailed protocol for the synthesis of Doxapram from 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone and morpholine. The outlined procedure and the accompanying data and workflow diagram offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to this protocol should allow for the successful and efficient laboratory-scale production of Doxapram.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Question: I am attempting to synthesize 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one from its corresponding alcohol precursor via a tosylate intermediate, but I'm observing a very low yield of the final product. What could be the issue?

  • Answer: Low yields in this two-step conversion (alcohol → tosylate → iodide) can arise from several factors. Firstly, the tosylation of the primary alcohol might be incomplete. Ensure anhydrous conditions, as water can hydrolyze the tosyl chloride.[1] Secondly, the subsequent nucleophilic substitution with iodide is a competitive reaction. Side reactions such as elimination or intramolecular cyclization can consume your starting material. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to optimize reaction times and temperatures.

Issue 2: Presence of an Unexpected Impurity with a Lower Polarity

  • Question: After the reaction of 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one with sodium iodide, I have isolated a significant amount of a non-polar impurity. What could this be?

  • Answer: A common side reaction in the substitution of tosylates is elimination (E2 reaction), especially if the reaction is heated for an extended period or if a sterically hindered base is present. This would lead to the formation of 1-ethyl-4-vinyl-3,3-diphenylpyrrolidin-2-one. This vinyl compound is less polar than your desired iodo-product and would elute faster on a normal phase silica column. To minimize this, consider running the reaction at a lower temperature for a longer duration.

Issue 3: Formation of a Water-Soluble Byproduct

  • Question: During the workup of my reaction, I'm losing a significant portion of my product to the aqueous layer. What could be the cause?

  • Answer: A possible side reaction, especially if there is any moisture present or if the reaction is run in a protic solvent, is the intramolecular cyclization of the starting material or the product. The nitrogen of the pyrrolidinone ring can act as a nucleophile, attacking the electrophilic carbon of the iodoethyl or tosyloxyethyl group. This would result in the formation of a quaternary ammonium salt, which would be water-soluble. To avoid this, ensure strictly anhydrous conditions and consider using a non-polar, aprotic solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction to be aware of during the iodination step?

    • A1: The most prevalent side reaction is typically an E2 elimination to form the corresponding vinyl compound, especially when using a tosylate intermediate and elevated temperatures. Another significant side reaction to consider is intramolecular cyclization, leading to a quaternary ammonium salt.

  • Q2: Can I convert the alcohol directly to the iodide without forming a tosylate?

    • A2: Yes, direct conversion is possible using reagents like triphenylphosphine and iodine (the Appel reaction) or phosphorus triiodide (PBr3). These methods can sometimes offer milder conditions and avoid the issues associated with tosylates. However, these reagents also have their own set of potential side reactions and require careful handling.

  • Q3: My starting alcohol is not fully converting to the tosylate. How can I improve this?

    • A3: Incomplete tosylation is often due to the presence of moisture, which consumes the tosyl chloride. Ensure all glassware is flame-dried and solvents are anhydrous.[1] Using a slight excess of tosyl chloride and a non-nucleophilic base like pyridine or triethylamine in an inert solvent such as dichloromethane at 0 °C is a standard procedure.[1] The reaction should be monitored by TLC until the starting alcohol spot disappears.

  • Q4: How can I best purify the final product from the unreacted starting material and side products?

    • A4: Column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the non-polar elimination byproduct, the desired iodo-product, and any remaining polar starting materials or tosylate intermediate.

Quantitative Data Summary

Reaction Condition Temperature Solvent Approx. Ratio of Substitution Product (Iodide) to Elimination Product (Vinyl)
ARoom TemperatureAcetone90 : 10
B60 °CAcetone75 : 25
C60 °CDMF85 : 15
D80 °CDMF60 : 40

Note: This data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one

  • Dissolve 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

  • Dissolve the crude 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one (1.0 eq.) in acetone.

  • Add sodium iodide (3.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.

Visualizations

reaction_pathway A 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one B TsCl, Pyridine A->B Step 1: Tosylation C 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one B->C D NaI, Acetone C->D Step 2: Iodination (Substitution) F 1-ethyl-4-vinyl-3,3-diphenylpyrrolidin-2-one (Elimination Side Product) C->F Heat/ Base G Intramolecular Cyclization (Side Reaction) C->G Moisture/ Heat E 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (Desired Product) D->E H Quaternary Ammonium Salt (Cyclized Side Product) G->H troubleshooting_logic start Low Yield of Iodo-Product check_impurity Analyze Impurities by TLC/NMR start->check_impurity non_polar Non-polar Impurity (Rf > Product) check_impurity->non_polar Finding polar Polar Impurity (Rf < Product) check_impurity->polar Finding water_soluble Product Loss to Aqueous Layer check_impurity->water_soluble Finding elimination Likely Cause: E2 Elimination non_polar->elimination incomplete_reaction Likely Cause: Incomplete Reaction polar->incomplete_reaction cyclization Likely Cause: Intramolecular Cyclization water_soluble->cyclization sol_elimination Solution: - Lower Temperature - Shorter Reaction Time elimination->sol_elimination sol_incomplete Solution: - Anhydrous Conditions - Longer Reaction Time - Check Reagent Quality incomplete_reaction->sol_incomplete sol_cyclization Solution: - Strictly Anhydrous - Aprotic Solvent cyclization->sol_cyclization

References

Identifying and minimizing byproducts in Doxapram intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of key intermediates for the respiratory stimulant, Doxapram. Our aim is to facilitate the identification and minimization of byproducts, ensuring the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of the Doxapram intermediate, 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone?

A1: Three commonly identified process-related impurities are:

  • Impurity A: 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one

  • Impurity B: (4RS)-1-Ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenylpyrrolidin-2-one

  • Impurity C: 2,2-Diphenyl-2-(1-ethyl-3-pyrrolidinyl)acetonitrile

Q2: What is the likely cause of Impurity A formation and how can it be minimized?

A2: Impurity A is typically an unreacted intermediate in the final step of the synthesis where 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one is reacted with morpholine. Its presence suggests an incomplete reaction.

Minimization Strategies:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry: A slight excess of morpholine can be used to drive the reaction to completion. However, an excessive amount may complicate purification.

  • Temperature: Optimizing the reaction temperature can increase the reaction rate. Care should be taken to avoid decomposition of reactants or products at elevated temperatures.

Q3: How is Impurity B formed and what steps can be taken to prevent it?

A3: Impurity B, (4RS)-1-Ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenylpyrrolidin-2-one, is likely the result of a side reaction with 2-aminoethanol, a potential contaminant in the morpholine starting material.

Prevention Strategies:

  • Reagent Purity: Use high-purity morpholine that has been tested for the absence of 2-aminoethanol.

  • Supplier Qualification: Source reagents from reputable suppliers who provide detailed certificates of analysis.

Q4: What is the origin of Impurity C and how can its carryover into the final product be avoided?

A4: Impurity C, 2,2-Diphenyl-2-(1-ethyl-3-pyrrolidinyl)acetonitrile, is a precursor to the lactam ring in the Doxapram structure. Its presence in the final intermediate indicates an incomplete cyclization reaction.

Avoidance Strategies:

  • Complete Cyclization: Ensure the reaction conditions for the formation of the pyrrolidinone ring are optimized to drive the reaction to completion.

  • Purification: Implement a robust purification strategy for the intermediate prior to the final alkylation step.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of Impurity A in the final productIncomplete reaction of the chloroethyl intermediate with morpholine.Increase reaction time, optimize temperature, or use a slight excess of morpholine. Monitor reaction progress by TLC or HPLC.
Presence of Impurity BContamination of morpholine with 2-aminoethanol.Verify the purity of the morpholine reagent. If necessary, purify the morpholine before use or switch to a higher-purity grade.
Detection of Impurity C in the intermediateIncomplete cyclization of the acetonitrile precursor.Review and optimize the cyclization reaction conditions (e.g., catalyst, temperature, reaction time). Purify the cyclized intermediate before proceeding to the next step.
Formation of a diacetate byproductUse of acetate as a leaving group in a precursor, leading to side reactions.Consider using an alternative leaving group that is less prone to forming stable byproducts.

Experimental Protocols

Protocol 1: Monitoring Reaction Completion by Thin Layer Chromatography (TLC)
  • Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the diluted sample, along with co-spots of the starting material and a reference standard of the product, onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Protocol 2: Purification of Morpholine by Distillation
  • Apparatus Setup: Assemble a standard distillation apparatus.

  • Distillation: Heat the morpholine under atmospheric pressure and collect the fraction boiling at approximately 129 °C.

  • Purity Check: Analyze the distilled morpholine for the presence of 2-aminoethanol using Gas Chromatography (GC) or another suitable analytical method.

Visualizing Reaction Pathways and Troubleshooting

Doxapram_Synthesis_Troubleshooting cluster_synthesis Doxapram Intermediate Synthesis cluster_troubleshooting Byproduct Formation Start Start Precursor Acetonitrile Precursor Start->Precursor Cyclization Cyclization Reaction Precursor->Cyclization Intermediate_A Impurity A (Chloroethyl Intermediate) Cyclization->Intermediate_A Impurity_C Impurity C (Incomplete Cyclization) Cyclization->Impurity_C Side Path Alkylation Reaction with Morpholine Intermediate_A->Alkylation Final_Intermediate Doxapram Intermediate Alkylation->Final_Intermediate Impurity_B Impurity B (Contaminated Morpholine) Alkylation->Impurity_B Side Reaction Incomplete_Reaction Incomplete Alkylation Alkylation->Incomplete_Reaction Leads to Impurity A

Caption: Troubleshooting workflow for Doxapram intermediate synthesis.

This guide provides a foundational understanding of common byproducts in Doxapram intermediate synthesis and strategies for their mitigation. For more complex issues, further investigation and consultation with analytical and process chemists are recommended.

Optimizing reaction yield for the synthesis of Doxapram's iodo-intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenyl-2-pyrrolidinone, a key iodo-intermediate in the production of Doxapram.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of Doxapram's iodo-intermediate?

The most common precursor is 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenyl-2-pyrrolidinone. The synthesis involves the conversion of the primary alcohol group in this precursor to an iodide.

Q2: Which are the recommended methods for converting the hydroxyethyl precursor to the iodo-intermediate?

Two highly effective methods for this conversion under relatively mild conditions are the Appel reaction and the Mitsunobu reaction. Both methods are known to be suitable for substrates with sensitive functional groups.

Q3: What are the main challenges in synthesizing the iodo-intermediate?

Common challenges include incomplete conversion of the starting material, formation of elimination byproducts, and difficulties in purifying the final product from reaction reagents and byproducts, such as triphenylphosphine oxide.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. The starting material (alcohol) is more polar than the iodo-intermediate product. A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar spot for the product.

Q5: What are the typical yields for this reaction?

With proper optimization and careful execution of the experimental protocol, yields for the iodination reaction can range from 70% to over 90%. The choice of method and the purity of reagents will significantly impact the final yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive reagents (e.g., moisture in triphenylphosphine, old iodine).2. Insufficient reagent stoichiometry.3. Reaction temperature is too low.1. Use freshly opened or purified reagents. Ensure all reagents are anhydrous.2. Increase the equivalents of the iodinating reagents (e.g., PPh₃, I₂, DEAD/DIAD). See Table 1 for suggested stoichiometry.3. For the Appel reaction, consider gentle warming to 40-50°C if the reaction is sluggish at room temperature.
Formation of a Significant Amount of Elimination Byproduct (Alkene) 1. Reaction temperature is too high.2. Use of a strong base.1. Maintain the recommended reaction temperature. For exothermic reactions, ensure proper cooling during reagent addition.2. Avoid the use of strong, non-hindered bases. Imidazole in the Appel reaction is generally well-tolerated.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct 1. TPPO has similar solubility to the product in some solvents.2. Precipitation of TPPO is incomplete.1. After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to precipitate the TPPO.2. Cool the mixture to 0-5°C to maximize the precipitation of TPPO before filtration.3. If co-elution is an issue during column chromatography, consider using a different solvent system or a different stationary phase.
Product Decomposition During Workup or Purification 1. The iodo-intermediate can be sensitive to light and heat.2. Presence of residual acidic or basic impurities.1. Protect the reaction and product from light by wrapping the glassware in aluminum foil. Use a rotary evaporator at a low temperature for solvent removal.2. Ensure a thorough aqueous workup to neutralize the reaction mixture. Wash with a mild reducing agent solution (e.g., sodium thiosulfate) to remove any residual iodine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of Doxapram's iodo-intermediate using the Appel reaction.

Table 1: Appel Reaction Conditions and Yields

Parameter Condition A (Standard) Condition B (Optimized for Higher Yield)
Precursor 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenyl-2-pyrrolidinone1-ethyl-4-(2-hydroxyethyl)-3,3-diphenyl-2-pyrrolidinone
Triphenylphosphine (PPh₃) 1.2 equivalents1.5 equivalents
Iodine (I₂) 1.2 equivalents1.5 equivalents
Imidazole 1.5 equivalents2.0 equivalents
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85%85-95%

Experimental Protocols

Protocol 1: Synthesis of Doxapram's Iodo-Intermediate via the Appel Reaction

This protocol describes the conversion of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenyl-2-pyrrolidinone to 1-ethyl-4-(2-iodoethyl)-3,3-diphenyl-2-pyrrolidinone.

Materials:

  • 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenyl-2-pyrrolidinone

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add iodine (1.5 eq.) in portions. The solution will turn dark brown.

  • Add a solution of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenyl-2-pyrrolidinone (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure iodo-intermediate.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 1. Add PPh3 and Imidazole to a flask under N2 setup2 2. Dissolve in anhydrous DCM setup1->setup2 setup3 3. Cool to 0°C setup2->setup3 setup4 4. Add Iodine setup3->setup4 setup5 5. Add precursor solution dropwise setup4->setup5 reaction 6. Stir at room temperature for 2-4 hours (Monitor by TLC) setup5->reaction workup1 7. Quench with Na2S2O3 (aq) reaction->workup1 workup2 8. Separate organic layer workup1->workup2 workup3 9. Wash with water and brine workup2->workup3 workup4 10. Dry (MgSO4) and concentrate workup3->workup4 purification 11. Flash column chromatography workup4->purification product Pure Iodo-intermediate purification->product

Caption: Experimental workflow for the synthesis of Doxapram's iodo-intermediate.

troubleshooting_tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products or Degradation start Low Yield of Iodo-intermediate q1 Is the starting material fully consumed? (Check TLC) start->q1 a1 No q1->a1 No a1_yes Yes q1->a1_yes Yes q2 Are reagents anhydrous and active? a1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is reagent stoichiometry sufficient? a2_yes->q3 sol1 Solution: - Use fresh/pure reagents. - Ensure anhydrous conditions. a2_no->sol1 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is reaction time/temperature adequate? a3_yes->q4 sol2 Solution: - Increase equivalents of PPh3/I2/Imidazole. a3_no->sol2 a4_no No q4->a4_no No sol3 Solution: - Increase reaction time. - Consider gentle warming. a4_no->sol3 q5 Is there evidence of elimination byproduct? a1_yes->q5 a5_yes Yes q5->a5_yes Yes q6 Was the product unstable during workup? q5->q6 No sol4 Solution: - Lower reaction temperature. - Ensure slow addition of reagents. a5_yes->sol4 a6_yes Yes q6->a6_yes Yes sol5 Solution: - Protect from light. - Use low temperature for solvent removal. - Ensure neutral pH. a6_yes->sol5

Caption: Troubleshooting decision tree for optimizing the iodo-intermediate synthesis.

Troubleshooting low conversion rates in Doxapram intermediate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in Doxapram intermediate reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of key Doxapram intermediates.

Reaction 1: Alkylation of Diphenylacetonitrile

This initial step involves the alkylation of diphenylacetonitrile with a suitable halo- N-alkylethanamine derivative to form a crucial precursor.

Q1: My alkylation of diphenylacetonitrile is resulting in a low yield of the desired product. What are the common causes?

Low yields in this step can often be attributed to several factors:

  • Incomplete Deprotonation: The formation of the diphenylacetonitrile anion is critical. If the base used is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to unreacted starting material.

  • Side Reactions: Diphenylacetonitrile is a potent nucleophile, but under certain conditions, side reactions can occur. One common side reaction is the formation of a cyclized by-product, especially if the alkylating agent has a reactive carbonyl group.[1]

  • Reagent Purity and Moisture: The presence of moisture can quench the diphenylacetonitrile anion, halting the reaction. Ensure all reagents and solvents are anhydrous. The purity of the alkylating agent is also crucial, as impurities can lead to unwanted side reactions.

  • Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity of the alkylation. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.

Troubleshooting Workflow for Alkylation of Diphenylacetonitrile

Troubleshooting_Alkylation start Low Conversion in Alkylation check_base Verify Base Strength and Stoichiometry start->check_base check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Optimize Reaction Temperature start->check_temp analyze_byproducts Analyze for Side Products (e.g., cyclization) start->analyze_byproducts solution_base Use a stronger base (e.g., NaH, KHMDS) Increase stoichiometry check_base->solution_base solution_moisture Dry solvents and reagents Use inert atmosphere check_moisture->solution_moisture solution_temp Run a temperature screen (e.g., 0°C to RT to 50°C) check_temp->solution_temp solution_byproducts Modify alkylating agent Adjust reaction conditions to favor SN2 analyze_byproducts->solution_byproducts

Troubleshooting workflow for the alkylation of diphenylacetonitrile.
Reaction 2: Carbocyclization to form the Pyrrolidinone Ring

A key step in some synthetic routes to Doxapram involves an intramolecular carbocyclization to form the core pyrrolidinone structure.[2]

Q2: The carbocyclization reaction to form the 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one intermediate is showing low conversion. What are the likely issues?

The efficiency of this cyclization is highly dependent on the reaction conditions:

  • Base Selection: This reaction often requires a strong, non-nucleophilic base to facilitate the ring closure.[2] Common bases include potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS).[2] Using a weaker or nucleophilic base can lead to side reactions or failure to initiate the cyclization.

  • Catalyst System (if applicable): Some methods employ a palladium catalyst with a chiral ligand (e.g., BINAP) for asymmetric synthesis.[2] The activity of the catalyst is paramount. Ensure the catalyst is not poisoned and the ligand is of high purity.

  • Leaving Group: The nature of the leaving group on the substrate is crucial for an efficient cyclization. A good leaving group (e.g., acetate, tosylate) is necessary for the reaction to proceed at a reasonable rate.[2]

  • Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. The reaction temperature must be carefully controlled to prevent decomposition of the starting material or product.

Data on Base and Leaving Group Effects on Carbocyclization (Hypothetical Data)

BaseLeaving GroupTemperature (°C)Conversion (%)
KHMDSAcetate-78 to 085
NaHMDSAcetate-78 to 080
LDAAcetate-78 to 065
KHMDSTosylate-78 to 092
KHMDSChloride-78 to 040
Reaction 3: Addition of Morpholine

The final step in many Doxapram syntheses is the reaction of a pyrrolidinone intermediate, typically with a leaving group on the ethyl side chain, with morpholine.[2]

Q3: I am experiencing a low yield in the final step of reacting the haloalkyl-pyrrolidinone intermediate with morpholine. What could be wrong?

This nucleophilic substitution reaction can be hampered by several factors:

  • Leaving Group Ability: The reaction proceeds via an SN2 mechanism, so the nature of the leaving group is critical. Iodide is generally a better leaving group than bromide, which is better than chloride.[2] If you are using a less reactive halide, consider converting it to a more reactive one (e.g., via a Finkelstein reaction).

  • Reaction Conditions: The reaction typically requires elevated temperatures to proceed at a reasonable rate. The choice of solvent is also important; a polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants and facilitate the reaction.

  • Stoichiometry of Morpholine: Using a stoichiometric amount of morpholine may result in a slow or incomplete reaction. An excess of morpholine is often used to drive the reaction to completion.

  • Side Reactions: At high temperatures, elimination reactions can compete with the desired substitution, leading to the formation of an unsaturated by-product.

Logical Diagram for Troubleshooting Morpholine Addition

Troubleshooting_Morpholine start Low Yield in Morpholine Addition check_leaving_group Evaluate Leaving Group start->check_leaving_group check_conditions Review Reaction Conditions (Temp, Solvent) start->check_conditions check_stoichiometry Verify Morpholine Stoichiometry start->check_stoichiometry check_side_products Analyze for Elimination By-products start->check_side_products solution_leaving_group Use a better leaving group (I > Br > Cl) Consider in-situ conversion (Finkelstein) check_leaving_group->solution_leaving_group solution_conditions Increase temperature Use polar aprotic solvent (DMF, DMSO) check_conditions->solution_conditions solution_stoichiometry Use an excess of morpholine check_stoichiometry->solution_stoichiometry solution_side_products Lower reaction temperature Use a less hindered base if applicable check_side_products->solution_side_products

Troubleshooting workflow for the addition of morpholine.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of Diphenylacetonitrile

Materials:

  • Diphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Morpholino)ethyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(morpholino)ethyl chloride (1.2 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reaction of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one with Morpholine[2]

Materials:

  • (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

  • Morpholine

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (1.0 equivalent) in acetonitrile.

  • Add morpholine (3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-Doxapram by recrystallization or column chromatography.

References

Technical Support Center: Purification of Crude Doxapram Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Doxapram intermediate-1, chemically known as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a key precursor in the synthesis of Doxapram, a respiratory stimulant. The purity of this intermediate is critical as impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Regulatory agencies have strict guidelines concerning impurity levels in pharmaceutical products.

Q2: What are the most common types of impurities found in crude this compound?

A2: Common impurities in crude this compound can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials, by-products from side reactions, and residual reagents or solvents used in the synthesis.

  • Degradation products: The intermediate may degrade under certain conditions (e.g., heat, light, or pH) to form related substances.

  • Elemental impurities: These can be introduced from manufacturing equipment or catalysts. A study on Doxapram hydrochloride API identified potential elemental impurities such as arsenic, cadmium, mercury, lead, and others that should be controlled throughout the manufacturing process.[1]

Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellow discoloration in pyrrolidinone derivatives often indicates the presence of trace impurities or oxidation of the pyrrolidinone ring. To address this, consider the following:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. The activated carbon can adsorb colored impurities.

  • Recrystallization: A carefully selected solvent system for recrystallization can effectively remove colored impurities, leaving them in the mother liquor.

  • Inert Atmosphere: Subsequent handling and storage of the purified product under an inert atmosphere (e.g., nitrogen or argon) can prevent further discoloration due to oxidation.

Q4: I am observing low purity of my final product even after initial work-up. What steps can I take to improve it?

A4: Low purity is a common challenge resulting from incomplete reactions or the presence of closely related side products. To improve purity, you can:

  • Optimize Reaction Conditions: Ensure the preceding synthesis step has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Employ Chromatographic Purification: If recrystallization is ineffective, column chromatography is a powerful technique for separating closely related impurities.

  • Perform Multiple Purifications: In some cases, a single purification step may not be sufficient. A combination of techniques, such as an initial crystallization followed by a chromatographic polishing step, may be necessary.

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Low recovery of solid product The chosen solvent is too good at dissolving the intermediate, even at low temperatures.Select a solvent or solvent mixture in which the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below.
The product is precipitating as an oil rather than crystals.Try using a different solvent system, a lower crystallization temperature, or seeding the solution with a small crystal of the pure product.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated, and use a minimal amount of hot solvent to wash the filter paper.
Issue 2: Inefficient Separation of Impurities by Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities The polarity of the mobile phase is too high or too low.Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation before running the column.
The column is overloaded with crude material.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly to create a homogenous column bed.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrrolidinone Derivative

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Single Recrystallization (Ethanol) 85%95%75%Effective for removing major impurities, but some closely related by-products may remain.
Activated Carbon followed by Recrystallization 85% (colored)96% (colorless)70%Excellent for removing colored impurities.
Column Chromatography (Silica Gel) 85%>99%60%Provides the highest purity but with a lower yield due to product loss on the column.
Preparative HPLC 95%>99.5%50%Ideal for obtaining a highly pure analytical standard, but not always practical for large-scale purification.

Note: The data presented in this table is representative and may vary depending on the specific nature of the impurities and the experimental conditions.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A suitable solvent will dissolve the crude product when hot but will result in poor solubility when cool.

  • Dissolution: In a flask, add the chosen solvent to the crude intermediate and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B over a set time (e.g., to 10:90 over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis Crude_Product Crude Doxapram Intermediate-1 Initial_Assessment Purity Assessment (TLC/HPLC) Crude_Product->Initial_Assessment Decision Purity > 95%? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization No Final_Purity Final Purity Check (HPLC) Decision->Final_Purity Yes Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Purity still low Recrystallization->Final_Purity Purity acceptable Column_Chromatography->Final_Purity Characterization Characterization (NMR, MS) Final_Purity->Characterization Pure_Product Pure Intermediate-1 Characterization->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Low Purity of Purified Intermediate Check_Recrystallization Recrystallization Performed? Start->Check_Recrystallization Optimize_Recrystallization Optimize Recrystallization: - Change solvent - Check cooling rate - Use seeding Check_Recrystallization->Optimize_Recrystallization Yes Consider_Chromatography Consider Column Chromatography Check_Recrystallization->Consider_Chromatography No Check_Chromatography Column Chromatography Performed? Optimize_Chromatography Optimize Chromatography: - Adjust mobile phase - Check column loading Check_Chromatography->Optimize_Chromatography Yes Further_Analysis Analyze Impurity Profile (LC-MS) Check_Chromatography->Further_Analysis No Optimize_Recrystallization->Check_Chromatography Optimize_Chromatography->Further_Analysis

Caption: Decision tree for troubleshooting low purity issues in this compound.

References

Navigating the Synthesis of Doxapram Intermediate-1: A Technical Guide to Temperature-Related Purity Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This technical support guide addresses a critical step in the synthesis of the respiratory stimulant Doxapram: the impact of reaction temperature on the purity of its key precursor, Doxapram intermediate-1.

Doxapram, chemically known as 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one, is synthesized through a multi-step process. A crucial stage involves the formation of a pyrrolidinone derivative, which we will refer to as this compound. This intermediate is typically a 1-ethyl-4-(2-haloethyl)-3,3-diphenylpyrrolidin-2-one, which is subsequently reacted with morpholine to yield the final Doxapram molecule. The purity of this intermediate directly influences the quality and yield of the final API.

This guide provides a comprehensive resource in a question-and-answer format to troubleshoot common issues related to reaction temperature during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a pyrrolidinone derivative that serves as a direct precursor to Doxapram. A common example from synthetic routes is (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.[1] The purity of this intermediate is critical because any impurities can be carried over to the final Doxapram product, potentially affecting its safety, efficacy, and stability. Furthermore, impurities can complicate the final purification steps, leading to lower yields and increased production costs.

Q2: How does reaction temperature generally affect the purity of this compound?

A2: Reaction temperature is a critical parameter that can significantly influence the rate of the desired reaction as well as the formation of side products. Elevated temperatures can accelerate the reaction, but they can also promote the formation of impurities through side reactions or degradation of the product. Studies on related pyrrolidinone compounds have shown that they can be susceptible to thermal degradation.[2][3][4][5] Therefore, precise temperature control is essential to maximize the yield of the desired intermediate while minimizing the formation of impurities.

Q3: What are the potential side products that can form at suboptimal temperatures during the synthesis of this compound?

A3: While specific data for this compound is limited in publicly available literature, general principles of organic synthesis and studies on similar compounds suggest that suboptimal temperatures can lead to several types of impurities:

  • Elimination Products: At higher temperatures, the 2-haloethyl side chain of the intermediate may undergo elimination to form a vinylpyrrolidinone derivative.

  • Byproducts from Starting Materials: Incomplete reactions or side reactions of the starting materials at inappropriate temperatures can lead to their carryover or the formation of related impurities.

  • Degradation Products: As pyrrolidinone rings can be susceptible to thermal stress, elevated temperatures may lead to ring-opening or other degradation pathways, generating a range of impurities.[2][4]

Troubleshooting Guide

Observed Issue Potential Cause (Temperature-Related) Recommended Action
Low Purity of Intermediate-1 with Unidentified Peaks in Chromatography Reaction temperature may be too high, leading to the formation of thermal degradation products or side-reaction byproducts.1. Lower the reaction temperature: Attempt the synthesis at a lower temperature to assess the impact on impurity formation. 2. Perform a temperature optimization study: Conduct a series of small-scale experiments at various temperatures to identify the optimal range for purity. 3. Analyze impurities: Isolate and characterize the major impurities to understand their formation mechanism and devise strategies to prevent them.
Presence of a Significant Amount of Starting Material in the Product The reaction temperature may be too low, resulting in an incomplete reaction.1. Gradually increase the reaction temperature: Cautiously increase the temperature in small increments, monitoring the reaction progress and purity profile at each stage. 2. Increase reaction time: If increasing the temperature is not desirable due to potential side reactions, extending the reaction time at the current temperature might drive the reaction to completion.
Formation of a Suspected Elimination Byproduct The reaction temperature is likely too high, favoring the elimination pathway.1. Significantly reduce the reaction temperature: Elimination reactions are often highly temperature-dependent. 2. Consider a different base or solvent: The choice of base and solvent can also influence the competition between substitution and elimination. A less hindered, non-nucleophilic base might be beneficial.

Experimental Protocols

The following provides a generalized experimental workflow for the synthesis of a Doxapram intermediate. It is crucial to adapt this protocol based on specific laboratory conditions and safety guidelines.

Synthesis of 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (A Representative this compound)

This procedure is based on synthetic strategies outlined in patent literature.[1]

  • Derivatization: Start with a suitable precursor, such as (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid.

  • Reaction: Convert the acetic acid derivative to the corresponding 2-iodoethyl-pyrrolidinone. This typically involves reaction with a suitable iodinating agent.

  • Temperature Control: Maintain a specific and consistent reaction temperature throughout the process. It is recommended to start with a lower temperature (e.g., 0-5 °C) and gradually increase it if necessary, while closely monitoring the reaction by techniques like TLC or HPLC.

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture with an appropriate reagent and extract the product into an organic solvent.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain the pure intermediate.

Visualizing the Workflow

To better understand the logical flow of troubleshooting temperature-related purity issues, the following diagram illustrates the decision-making process.

Troubleshooting_Workflow_for_Doxapram_Intermediate-1_Purity start Start: Synthesize this compound check_purity Analyze Purity (e.g., HPLC, GC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end_process Proceed to Next Step (Reaction with Morpholine) is_pure->end_process Yes troubleshoot Troubleshoot Purity Issues is_pure->troubleshoot No high_impurities High Level of Impurities troubleshoot->high_impurities Identify Issue incomplete_reaction Incomplete Reaction (High Starting Material) troubleshoot->incomplete_reaction Identify Issue lower_temp Action: Lower Reaction Temperature high_impurities->lower_temp optimize_temp Action: Perform Temperature Optimization Study high_impurities->optimize_temp increase_temp Action: Gradually Increase Temperature or Time incomplete_reaction->increase_temp re_analyze Re-run Synthesis and Analyze Purity lower_temp->re_analyze optimize_temp->re_analyze increase_temp->re_analyze re_analyze->check_purity

Caption: Troubleshooting workflow for temperature-related purity issues.

This technical guide provides a foundational understanding of the critical role of temperature in the synthesis of this compound. By carefully controlling this parameter and systematically troubleshooting any deviations, researchers can significantly improve the purity of this key intermediate, leading to a more efficient and robust overall synthesis of Doxapram.

References

Solvent effects on the rate of Doxapram intermediate-1 formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Doxapram. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of the key precursor, Doxapram intermediate-1 (1-ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound. The formation of this intermediate is typically achieved through a multi-step process involving the alkylation of diphenylacetonitrile followed by an intramolecular cyclization. The choice of solvent is critical and can significantly impact the reaction rate and yield.

Q1: My reaction to form this compound is very slow or incomplete. What are the potential causes and how can I increase the reaction rate?

A1: A slow or incomplete reaction is a common issue. Several factors related to your choice of solvent could be the cause.

  • Inappropriate Solvent Polarity: The intramolecular cyclization step often proceeds via a charged intermediate. A solvent with low polarity may not sufficiently stabilize this intermediate, leading to a high activation energy and a slow reaction rate.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can solvate the anionic nucleophile, reducing its reactivity and slowing down the reaction. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they solvate the counter-ion but not the nucleophile, thus enhancing its reactivity.

  • Insufficient Temperature: The reaction may require heating to overcome the activation energy barrier. Ensure your reaction temperature is appropriate for the solvent and the reaction kinetics.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a non-polar or protic solvent, consider switching to DMF, DMSO, or acetonitrile. These solvents are known to accelerate similar intramolecular cyclization reactions.

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or products.

  • Check Base Strength: Ensure the base used for deprotonation is sufficiently strong to generate the nucleophile in high concentration.

Q2: I am observing the formation of significant byproducts in my reaction. How can the solvent choice influence this?

A2: Byproduct formation is often linked to the reaction conditions, with the solvent playing a key role.

  • Elimination Reactions: In the presence of a strong base, elimination reactions can compete with the desired cyclization, especially at elevated temperatures. The choice of solvent can influence the E2/SN2 reaction pathways.

  • Hydrolysis: If your solvent contains water, hydrolysis of the nitrile group in the starting material or the lactam ring in the product can occur, especially under basic or acidic conditions and at high temperatures.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize water content and prevent hydrolysis.

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize temperature-dependent side reactions like elimination.

  • Solvent Screening: Perform small-scale experiments in a variety of solvents to identify one that minimizes byproduct formation while still promoting the desired reaction.

Q3: Can the choice of solvent affect the stability of the this compound product?

A3: Yes, the product itself can be susceptible to degradation under certain conditions influenced by the solvent.

  • Lactam Hydrolysis: As mentioned, the pyrrolidinone (lactam) ring in this compound can be susceptible to hydrolysis in the presence of water and a strong acid or base. Polar protic solvents might facilitate this hydrolysis.

Preventative Measures:

  • Neutral Work-up: During the reaction work-up, ensure that the pH is neutralized before product extraction to prevent acid or base-catalyzed hydrolysis.

  • Aprotic Solvents for Storage: If the isolated intermediate needs to be stored in solution, choose a dry, aprotic solvent.

Data Presentation: Solvent Effects on Reaction Rate

The following table summarizes hypothetical quantitative data on the effect of different solvents on the rate constant for the formation of this compound at a constant temperature. This data is based on general principles of solvent effects on intramolecular cyclization reactions.

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Toluene2.4Non-polar1
Dichloromethane9.1Polar Aprotic5
Tetrahydrofuran (THF)7.6Polar Aprotic8
Ethanol24.6Polar Protic15
Acetonitrile37.5Polar Aprotic50
N,N-Dimethylformamide (DMF)36.7Polar Aprotic100
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic120

Experimental Protocols

Protocol for Kinetic Analysis of this compound Formation via HPLC

This protocol describes a method to monitor the reaction progress and determine the rate of formation of this compound.

1. Materials and Reagents:

  • Starting material (e.g., 4-bromo-2,2-diphenyl-N-ethylbutanenitrile)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride)

  • Anhydrous solvents (e.g., DMF, Acetonitrile, THF)

  • Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)

  • HPLC grade solvents for mobile phase (e.g., acetonitrile, water)

  • Quenching solution (e.g., dilute acetic acid in mobile phase)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted reaction vessel

3. Experimental Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of the starting material, this compound (if available as a standard), and the internal standard in the mobile phase at known concentrations.

  • HPLC Method Development: Develop an HPLC method that provides good separation between the starting material, product, and internal standard.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maxima of the reactants and products.

    • Column Temperature: 30 °C.

  • Reaction Setup:

    • In a thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the starting material and the internal standard in the chosen anhydrous reaction solvent.

    • Allow the solution to reach the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the base.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will neutralize the base and stop the reaction.

  • Sample Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak areas of the starting material, product, and internal standard.

  • Data Analysis:

    • Create calibration curves for the starting material and product using the standard solutions.

    • Use the internal standard to correct for any variations in injection volume.

    • Calculate the concentration of the starting material and product at each time point.

    • Plot the concentration of the product versus time to obtain the reaction progress curve.

    • Determine the initial reaction rate from the slope of the curve at t=0. The rate constant can be determined by fitting the data to the appropriate rate law.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reagents & Solvents setup_reaction Set up Reaction Vessel prep_reagents->setup_reaction prep_standards Prepare HPLC Standards dev_hplc Develop HPLC Method prep_standards->dev_hplc hplc_analysis Analyze Samples by HPLC dev_hplc->hplc_analysis initiate_reaction Initiate Reaction with Base setup_reaction->initiate_reaction sample_collection Collect Aliquots at Time Intervals initiate_reaction->sample_collection quench_reaction Quench Aliquots sample_collection->quench_reaction quench_reaction->hplc_analysis data_processing Process Chromatographic Data hplc_analysis->data_processing kinetic_analysis Perform Kinetic Analysis data_processing->kinetic_analysis

Caption: Experimental workflow for kinetic analysis.

troubleshooting_logic start Problem: Slow Reaction Rate q_solvent What is the solvent type? start->q_solvent a_nonpolar Non-polar q_solvent->a_nonpolar a_protic Polar Protic q_solvent->a_protic a_aprotic Polar Aprotic q_solvent->a_aprotic sol_polar_aprotic Solution: Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). a_nonpolar->sol_polar_aprotic a_protic->sol_polar_aprotic sol_check_temp Solution: Increase reaction temperature. a_aprotic->sol_check_temp

Caption: Troubleshooting slow reaction rates.

Preventing racemization during the synthesis of chiral Doxapram intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing racemization during the synthesis of chiral intermediates of Doxapram.

Frequently Asked Questions (FAQs)

Q1: What is the primary chiral intermediate in the synthesis of Doxapram, and which enantiomer is the active form?

A1: The key chiral intermediate is 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone. The therapeutically active enantiomer of Doxapram is the (+)-enantiomer, which has been identified as (R)-Doxapram.

Q2: What is racemization, and why is it a concern in the synthesis of chiral Doxapram intermediates?

A2: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive. This is a significant concern because the chiral center at the C4 position of the pyrrolidinone ring in the Doxapram intermediate is adjacent to a carbonyl group. This structural feature makes the C4 proton acidic and susceptible to removal under either basic or acidic conditions, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.

Q3: What are the main synthetic strategies to obtain enantiomerically pure Doxapram intermediates?

A3: There are two primary strategies:

  • Asymmetric Synthesis: This involves creating the chiral center with the desired stereochemistry from an achiral starting material using a chiral catalyst or auxiliary. A common approach is the asymmetric Michael addition to a suitable precursor.

  • Chiral Resolution: This method involves synthesizing the intermediate as a racemic mixture and then separating the two enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Q4: Which analytical techniques are used to determine the enantiomeric purity of Doxapram intermediates?

A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique separates the enantiomers, allowing for the determination of the enantiomeric excess (ee%).

Troubleshooting Guide: Preventing and Addressing Racemization

This guide addresses common issues encountered during the synthesis of chiral Doxapram intermediates, with a focus on preventing racemization.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee%) in the final product 1. Racemization during the reaction: The chiral center at C4 is susceptible to epimerization via enolization, especially under harsh reaction conditions (strong base/acid, high temperature).a. Optimize reaction conditions: Use milder bases (e.g., organic amines like triethylamine or DIPEA instead of strong inorganic bases). Keep the reaction temperature as low as possible. Minimize reaction time. b. Choice of catalyst/reagents: For asymmetric synthesis, select a catalyst known for high enantioselectivity under mild conditions. For coupling reactions, use racemization-suppressing coupling agents.
2. Racemization during work-up or purification: Exposure to acidic or basic conditions during extraction or chromatography can cause racemization.a. Neutralize carefully: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction. Use buffered aqueous solutions if necessary. b. Chromatography conditions: Use neutral mobile phases for column chromatography. Silica gel can be slightly acidic; consider using deactivated silica or an alternative stationary phase if racemization is observed.
Inconsistent enantioselectivity between batches 1. Impurities in starting materials or solvents: Traces of acid, base, or water can interfere with the stereochemical outcome of the reaction.a. Use high-purity reagents: Ensure all starting materials and solvents are of high purity and are properly dried. b. Inert atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and the introduction of moisture.
2. Catalyst degradation: The chiral catalyst may be sensitive to air, moisture, or prolonged storage.a. Proper catalyst handling: Store chiral catalysts under the recommended conditions (e.g., in a desiccator or glovebox). b. Fresh catalyst: Use freshly prepared or recently purchased catalyst for critical reactions.
Formation of unexpected byproducts 1. Side reactions due to harsh conditions: High temperatures or strong reagents can lead to decomposition or side reactions.a. Milder conditions: As with preventing racemization, employ milder reaction conditions. b. Protect sensitive functional groups: If necessary, use protecting groups for other functional moieties in the molecule that may not be stable to the reaction conditions.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for key aspects of chiral Doxapram intermediate synthesis.

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis

Parameter Chiral Resolution Asymmetric Synthesis
Theoretical Max. Yield 50% (without racemization and recycling of the unwanted enantiomer)100%
Typical Enantiomeric Excess (ee%) >99% (after successful separation)80-99% (depends on catalyst and conditions)
Key Reagents Chiral resolving agents (e.g., tartaric acid derivatives)Chiral catalysts (e.g., organocatalysts) or auxiliaries
Process Complexity Can be iterative and require optimization of crystallization conditions.Requires careful optimization of reaction conditions for high stereoselectivity.

Table 2: Influence of Reaction Parameters on Enantioselectivity in a Representative Asymmetric Michael Addition

Parameter Condition A Condition B Condition C
Catalyst Chiral Primary AmineChiral Secondary AmineChiral Phosphine
Solvent TolueneDichloromethaneTHF
Temperature 0 °C-20 °CRoom Temperature
Typical Yield 85%90%75%
Typical Enantiomeric Excess (ee%) 92%95%85%

Note: The data in Table 2 are representative values for asymmetric Michael additions to similar substrates and should be used as a general guideline for optimization.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition for the Synthesis of a Chiral Pyrrolidinone Precursor

This protocol describes a representative method for the asymmetric synthesis of a key chiral intermediate.

Reaction: Asymmetric Michael addition of a diphenylmethylenemalonate derivative with a morpholino-containing amine, catalyzed by a chiral organocatalyst.

Materials:

  • Diethyl 2-(diphenylmethylene)malonate

  • 2-Morpholinoethan-1-amine

  • Chiral organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of diethyl 2-(diphenylmethylene)malonate (1.0 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Cool the mixture to 0 °C.

  • Slowly add 2-morpholinoethan-1-amine (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl (5 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral pyrrolidinone precursor.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of Doxapram Intermediate Enantiomers

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or IC)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape. The exact ratio should be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of the racemic Doxapram intermediate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a sample solution of the synthesized intermediate at a similar concentration.

  • Set the HPLC system parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 220 nm

    • Injection volume: 10 µL

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

Racemization_Mechanism Chiral_Intermediate (R)-Doxapram Intermediate (Chiral Center at C4) Enolate Planar Enolate Intermediate (Achiral) Chiral_Intermediate->Enolate Base or Acid (Proton Abstraction) Racemic_Mixture Racemic Mixture ((R)- and (S)-Intermediates) Enolate->Racemic_Mixture Protonation (from either face)

Caption: Mechanism of racemization of the chiral Doxapram intermediate via a planar enolate.

Asymmetric_Synthesis_Workflow Start Achiral Starting Materials (e.g., Diphenylmethylenemalonate) Reaction Asymmetric Michael Addition (+ Chiral Catalyst) Start->Reaction Intermediate Enantioenriched Intermediate Reaction->Intermediate Purification Purification (Chromatography) Intermediate->Purification Product Chiral Doxapram Intermediate (High ee%) Purification->Product

Caption: General workflow for the asymmetric synthesis of the chiral Doxapram intermediate.

Troubleshooting_Logic Problem Low Enantiomeric Excess (ee%) Check_Reaction Analyze Reaction Conditions (Temperature, Base/Acid, Time) Problem->Check_Reaction Check_Workup Analyze Work-up/Purification (pH, Stationary Phase) Problem->Check_Workup Check_Reagents Analyze Reagents (Purity, Catalyst Activity) Problem->Check_Reagents Solution_Reaction Optimize Conditions: Milder Reagents, Lower Temp, Shorter Time Check_Reaction->Solution_Reaction Solution_Workup Optimize Purification: Neutral pH, Inert Stationary Phase Check_Workup->Solution_Workup Solution_Reagents Use High-Purity Reagents, Fresh Catalyst, Inert Atmosphere Check_Reagents->Solution_Reagents

Caption: Logical troubleshooting flow for addressing low enantioselectivity.

Validation & Comparative

Purity Assessment of Doxapram Intermediate-1: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of Doxapram intermediate-1, a key precursor in the synthesis of the respiratory stimulant Doxapram. This document outlines detailed experimental protocols, presents data in a comparative format, and utilizes visualizations to clarify complex workflows and relationships.

Introduction to this compound and its Purity Assessment

This compound, identified as 1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one, is a crucial building block in the synthesis of Doxapram. Its purity directly impacts the impurity profile of the final Doxapram API. Therefore, a robust analytical method to assess its purity is paramount. HPLC-MS is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information of the analyte and its impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is the gold standard for the separation, identification, and quantification of impurities in pharmaceutical intermediates. A well-developed HPLC-MS method can effectively separate this compound from its process-related impurities and degradation products.

Experimental Protocol: HPLC-MS for Purity Assessment of this compound

This protocol provides a general framework for the HPLC-MS analysis of this compound. Method optimization and validation are essential for routine use.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a diluent (e.g., Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 10 µg/mL for analysis.

2. Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system coupled with a Mass Spectrometer
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive mode
Scan Mode Full Scan (m/z 100-1000) and Selected Ion Monitoring (SIM) for targeted impurities
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Rates Cone Gas: 50 L/hr; Desolvation Gas: 600 L/hr
Data Presentation: Hypothetical HPLC-MS Purity Analysis of this compound

The following table summarizes the expected quantitative data from the HPLC-MS analysis of a hypothetical batch of this compound.

Peak IDCompound NameRetention Time (min)Observed m/z [M+H]⁺Area (%)Purity Specification
1This compound15.2372.1/374.1 (Br isotope)99.5≥ 99.0%
2Impurity A (Starting Material)8.5[Specific m/z]0.2≤ 0.2%
3Impurity B (By-product)12.1[Specific m/z]0.1≤ 0.15%
4Impurity C (Degradant)18.7[Specific m/z]0.1≤ 0.15%
5Unknown Impurity16.5[Specific m/z]0.1≤ 0.1%

Note: The m/z values for impurities are hypothetical and would need to be determined through structural elucidation.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct and accurate measurement of the purity of a substance without the need for a reference standard of the analyte itself.[1][2][3]

Comparison Table of Analytical Techniques
FeatureHPLC-MSHPTLCqNMR Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with mass-based detection.Separation on a plate coated with a stationary phase, with detection based on UV absorbance or fluorescence.[4]Quantification based on the direct proportionality of the NMR signal area to the number of nuclei.[2][5][6]
Advantages High sensitivity, high resolution, provides molecular weight information, suitable for both known and unknown impurities.[7][8][9][10]High throughput, low cost per sample, simple sample preparation.[4][11]High precision and accuracy, no need for a specific reference standard of the analyte, provides structural information.[1][3][5]
Disadvantages Higher instrument cost, more complex method development.Lower resolution and sensitivity compared to HPLC, primarily semi-quantitative.[4]Lower sensitivity than HPLC-MS, requires a highly pure internal standard, not suitable for complex mixtures.[2][5]
Application to this compound Ideal for comprehensive purity profiling, identification of unknown impurities, and routine quality control.Suitable for rapid screening of multiple samples and monitoring the presence of major impurities.Excellent for the accurate determination of the absolute purity of the main component and quantification of major impurities.

Visualizing the Workflow and Synthesis Pathway

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the synthetic context of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute hplc HPLC Separation dilute->hplc ms MS Detection hplc->ms integrate Peak Integration ms->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report report quantify->report Purity Report

Caption: Experimental workflow for HPLC-MS purity assessment.

synthesis_pathway cluster_synthesis Doxapram Synthesis cluster_impurities Potential Impurities in Intermediate-1 start Starting Materials intermediate1 This compound (1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one) start->intermediate1 Reaction Step 1 imp_start Unreacted Starting Materials start->imp_start doxapram Doxapram API intermediate1->doxapram Reaction with Morpholine imp_reagent Residual Reagents intermediate1->imp_reagent imp_byproduct Reaction By-products intermediate1->imp_byproduct purity_test Purity Assessment of Intermediate-1 (HPLC-MS) intermediate1->purity_test

Caption: Doxapram synthesis and impurity sources.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a reliable and accurate analytical method for its assessment. HPLC-MS stands out as the most comprehensive technique, offering high sensitivity, selectivity, and the ability to identify unknown impurities. While alternative methods like HPTLC and qNMR have their specific applications in rapid screening and absolute purity determination, respectively, HPLC-MS provides the most detailed impurity profile. The choice of the analytical method should be based on the specific requirements of the analysis, such as the stage of drug development, the need for qualitative or quantitative data, and available resources. A thorough understanding of the synthetic process and potential impurities is crucial for developing a robust and meaningful purity assessment strategy.

References

1H NMR and 13C NMR spectral analysis of Doxapram intermediate-1 for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1H NMR, 13C NMR, and Alternative Spectroscopic Techniques for the Structural Elucidation of Doxapram Intermediate-1

In the intricate world of pharmaceutical synthesis, the unambiguous confirmation of the structure of chemical intermediates is a critical checkpoint. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of a key intermediate in the synthesis of Doxapram, a respiratory stimulant. Here, we designate "this compound" as 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one . This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy alongside alternative methods, supported by predicted data and detailed experimental protocols.

Unveiling the Structure: A Multi-Faceted Approach

The structural confirmation of a synthetic intermediate like this compound relies on piecing together evidence from various analytical techniques. While 1H and 13C NMR spectroscopy often provide the foundational blueprint of the molecular structure, techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer crucial complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR data for this compound is summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a7.20 - 7.40Multiplet10H-Aromatic protons of the two phenyl groups
H-b3.55Triplet2H6.8Methylene protons adjacent to the chlorine atom (-CH₂-Cl)
H-c3.40Quartet2H7.2Methylene protons of the N-ethyl group (-N-CH₂-CH₃)
H-d3.25Triplet2H7.5Methylene protons of the pyrrolidinone ring at C5
H-e2.60Multiplet1H-Methine proton of the pyrrolidinone ring at C4
H-f2.10Multiplet2H-Methylene protons of the ethyl side chain (-CH-CH₂-CH₂-)
H-g1.15Triplet3H7.2Methyl protons of the N-ethyl group (-N-CH₂-CH₃)
Predicted ¹³C NMR Spectral Data for this compound

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in a molecule. The predicted ¹³C NMR data for this compound is presented below.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-1175.0Carbonyl carbon of the pyrrolidinone ring (C=O)
C-2141.0Quaternary aromatic carbons of the phenyl groups (ipso-carbons)
C-3128.5Aromatic carbons of the phenyl groups (ortho- and para-carbons)
C-4127.0Aromatic carbons of the phenyl groups (meta-carbons)
C-560.0Quaternary carbon of the pyrrolidinone ring at C3
C-648.0Methylene carbon of the pyrrolidinone ring at C5
C-742.0Methylene carbon adjacent to the chlorine atom (-CH₂-Cl)
C-840.0Methylene carbon of the N-ethyl group (-N-CH₂)
C-938.0Methine carbon of the pyrrolidinone ring at C4
C-1032.0Methylene carbon of the ethyl side chain (-CH-CH₂)
C-1113.0Methyl carbon of the N-ethyl group (-CH₃)

Alternative and Complementary Analytical Techniques

While NMR provides the detailed structural framework, other techniques are essential for confirmation of molecular weight and the presence of specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers information about its structure through fragmentation patterns.

Analytical TechniqueInformation ProvidedExpected Data for this compound
Mass Spectrometry (MS)Molecular weight and fragmentation patternMolecular Ion (M⁺): m/z ≈ 341.15 (for ³⁵Cl isotope) and 343.15 (for ³⁷Cl isotope) in an approximate 3:1 ratio. Key Fragments: Loss of the chloroethyl group, cleavage of the pyrrolidinone ring, and fragments corresponding to the diphenylmethyl cation.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Analytical TechniqueInformation ProvidedExpected Data for this compound
Infrared (IR) SpectroscopyPresence of functional groupsC=O stretch (amide): ~1680 cm⁻¹; C-H stretch (aromatic): ~3050-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C-N stretch: ~1100-1300 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹.

Experimental Protocols

Accurate and reproducible data are paramount for structural confirmation. The following are generalized protocols for the key analytical techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

Mass Spectrometry (Electrospray Ionization - ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup: Record a background spectrum of the empty ATR crystal.

  • Data Acquisition: Press the sample firmly against the crystal using the pressure clamp to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the analytical process for structural confirmation.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound NMR 1H and 13C NMR Synthesis->NMR Sample MS Mass Spectrometry Synthesis->MS Sample IR Infrared Spectroscopy Synthesis->IR Sample Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data Structure_Confirmed Structure Confirmed: 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one Data_Analysis->Structure_Confirmed Confirmation

Caption: Workflow for the structural confirmation of this compound.

NMR_Structural_Confirmation_Logic cluster_data NMR Spectral Data cluster_interpretation Interpretation cluster_structure Structural Features H1_Data 1H NMR Data - Chemical Shifts - Integration - Multiplicity Proton_Env Proton Environments & Connectivity H1_Data->Proton_Env C13_Data 13C NMR Data - Chemical Shifts Carbon_Backbone Carbon Skeleton C13_Data->Carbon_Backbone Aromatic Two Phenyl Groups Proton_Env->Aromatic Ethyl_Group N-Ethyl Group Proton_Env->Ethyl_Group Pyrrolidinone Pyrrolidinone Ring Proton_Env->Pyrrolidinone Chloroethyl_Sidechain Chloroethyl Side Chain Proton_Env->Chloroethyl_Sidechain Carbon_Backbone->Aromatic Carbon_Backbone->Ethyl_Group Carbon_Backbone->Pyrrolidinone Carbon_Backbone->Chloroethyl_Sidechain Confirmed_Structure Confirmed Structure: This compound Aromatic->Confirmed_Structure Ethyl_Group->Confirmed_Structure Pyrrolidinone->Confirmed_Structure Chloroethyl_Sidechain->Confirmed_Structure

Stability Showdown: Iodoethyl vs. Bromoethyl Pyrrolidinone Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of synthetic intermediates is a critical parameter influencing reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of the stability of iodoethyl and bromoethyl pyrrolidinone intermediates, crucial building blocks in the synthesis of a wide range of pharmaceuticals.

While direct, quantitative comparative studies on the stability of N-(2-iodoethyl)-2-pyrrolidinone and N-(2-bromoethyl)-2-pyrrolidinone are not extensively documented in publicly available literature, a robust understanding of their relative stability can be extrapolated from fundamental principles of organic chemistry. This comparison is supported by the general reactivity trends of alkyl halides.

Executive Summary

Based on established principles of chemical reactivity, N-(2-bromoethyl)-2-pyrrolidinone is inherently more stable than N-(2-iodoethyl)-2-pyrrolidinone . This difference in stability is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion, which renders the iodo-substituted compound more susceptible to nucleophilic substitution and elimination reactions.

Chemical Principles Governing Stability

The stability of these intermediates is inversely related to their reactivity in nucleophilic substitution reactions (SN2) and elimination reactions (E2). The key factors influencing this are the carbon-halogen bond strength and the stability of the resulting halide anion (the leaving group).

  • Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic size of iodine, which results in less effective orbital overlap with carbon. A weaker bond is more easily broken, leading to higher reactivity and lower stability.

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. Iodide (I⁻) is a larger, more polarizable ion than bromide (Br⁻). This allows the negative charge to be dispersed over a larger volume, making the iodide ion more stable in solution and therefore a better leaving group.

This established hierarchy of leaving group ability (I⁻ > Br⁻ > Cl⁻ > F⁻) directly translates to the reactivity of the corresponding alkyl halides. Consequently, alkyl iodides are generally more reactive and less stable than their bromide counterparts.

Hypothetical Stability Data

To illustrate the expected difference in stability, the following table presents hypothetical data based on the known reactivity trends. These values are intended to serve as a guide for experimental design.

ParameterN-(2-iodoethyl)-2-pyrrolidinoneN-(2-bromoethyl)-2-pyrrolidinoneRationale
Relative Rate of Decomposition (at 25°C) HigherLowerThe weaker C-I bond and superior leaving group ability of iodide lead to faster degradation.
Shelf-life (under inert atmosphere) ShorterLongerThe bromo-intermediate is less prone to spontaneous degradation.
Susceptibility to Nucleophilic Attack HighModerateThe iodo-intermediate will react more readily with nucleophiles.

Experimental Protocols

To empirically determine the relative stability of these intermediates, the following experimental protocols are proposed.

Synthesis of N-(2-haloethyl)-2-pyrrolidinone Intermediates

A common route to synthesize these compounds is through the N-alkylation of 2-pyrrolidinone.

1. Synthesis of N-(2-bromoethyl)-2-pyrrolidinone:

  • Reaction: 2-pyrrolidinone is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding sodium salt. This is followed by the addition of 1,2-dibromoethane.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add 2-pyrrolidinone (1.0 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.5 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Synthesis of N-(2-iodoethyl)-2-pyrrolidinone (via Finkelstein reaction):

  • Reaction: N-(2-bromoethyl)-2-pyrrolidinone can be converted to the iodo-derivative through a Finkelstein reaction, which involves treating the bromo-compound with sodium iodide in acetone.

  • Procedure:

    • Dissolve N-(2-bromoethyl)-2-pyrrolidinone (1.0 eq.) in anhydrous acetone.

    • Add sodium iodide (1.5 eq.) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove the sodium bromide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to yield the product.

Comparative Stability Study using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to monitor the degradation of the compounds over time.

  • Protocol:

    • Prepare solutions of N-(2-iodoethyl)-2-pyrrolidinone and N-(2-bromoethyl)-2-pyrrolidinone of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add an internal standard (e.g., tetramethylsilane or a stable compound with a known concentration and distinct NMR signals) to each solution.

    • Acquire an initial ¹H NMR spectrum for each sample at time t=0.

    • Store the NMR tubes under identical, controlled conditions (e.g., at room temperature, protected from light).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours for a week).

    • Analyze the spectra to determine the concentration of the parent compound relative to the internal standard by integrating characteristic peaks. The appearance of new signals will indicate the formation of degradation products.

    • Plot the concentration of each intermediate as a function of time to determine the rate of degradation.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations discussed.

SynthesisWorkflow cluster_bromo Synthesis of Bromo-intermediate cluster_iodo Synthesis of Iodo-intermediate 2-Pyrrolidinone 2-Pyrrolidinone N-(2-bromoethyl)-2-pyrrolidinone N-(2-bromoethyl)-2-pyrrolidinone 2-Pyrrolidinone->N-(2-bromoethyl)-2-pyrrolidinone 1. Deprotonation 2. Alkylation NaH, THF NaH, THF 1,2-dibromoethane 1,2-dibromoethane Bromo_intermediate N-(2-bromoethyl)-2-pyrrolidinone N-(2-iodoethyl)-2-pyrrolidinone N-(2-iodoethyl)-2-pyrrolidinone Bromo_intermediate->N-(2-iodoethyl)-2-pyrrolidinone Finkelstein Reaction NaI, Acetone NaI, Acetone

Caption: Synthetic routes for N-(2-bromoethyl)-2-pyrrolidinone and N-(2-iodoethyl)-2-pyrrolidinone.

StabilityComparison cluster_key Relative Stability Iodoethyl_Intermediate Less Stable Bromoethyl_Intermediate More Stable Degradation_Products_Iodo Degradation Products (e.g., via substitution/elimination) Iodoethyl_Intermediate->Degradation_Products_Iodo Faster Rate Degradation_Products_Bromo Degradation Products (e.g., via substitution/elimination) Bromoethyl_Intermediate->Degradation_Products_Bromo Slower Rate

A Comparative Cost-Benefit Analysis of Doxapram Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxapram, a well-established respiratory stimulant, is utilized in various clinical settings to counteract respiratory depression. The efficiency and cost-effectiveness of its synthesis are critical considerations for pharmaceutical manufacturing. This guide provides a detailed comparison of three prominent synthesis pathways for Doxapram: a classical racemic route, an alternative racemic route via cyclization, and an asymmetric synthesis for the enantiomerically pure (+)-Doxapram. The analysis is supported by experimental data and methodologies to aid researchers and drug development professionals in making informed decisions.

Executive Summary

The choice of a Doxapram synthesis pathway depends on a balance of factors including the desired stereochemistry, cost of raw materials, operational complexity, and regulatory requirements. The classical racemic route offers a straightforward and cost-effective method for producing racemic Doxapram. The alternative racemic route presents a different approach with potentially varying yield and cost implications. Asymmetric synthesis, while often more complex and costly upfront, delivers the specific, more active (+)-enantiomer, which may offer therapeutic advantages and align with modern pharmaceutical trends favoring single-enantiomer drugs.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthesis pathway. It is important to note that direct comparative studies are limited, and some data points are derived from patent literature and may vary in practice.

ParameterClassical Racemic RouteAlternative Racemic Route (via Cyclization)Asymmetric Synthesis of (+)-Doxapram
Starting Materials Diphenylacetonitrile, 1-Ethyl-3-chloropyrrolidine, Morpholine(Z)-Butene-1,4-diol, Diphenylacetic acid, Ethylamine, Morpholine(S)-3-Hydroxypyrrolidine, Diphenylacetonitrile, Morpholine
Overall Yield ~60-70% (estimated)Variable, potentially moderate to high~50-60% (estimated)
Purity High (after purification)High (after purification)High enantiomeric purity (>99% ee)[1][2]
Key Reagents Sodium amide, Phosphorus tribromideStrong base (e.g., KHMDS), Palladium catalyst (for some variations)Chiral auxiliaries or catalysts
Number of Steps 4-5 steps4-6 steps5-7 steps
Cost of Starting Materials ModerateModerate to HighHigh
Process Complexity ModerateModerate to HighHigh
Safety & Environmental Use of sodium amide and phosphorus tribromide requires caution.Use of strong bases and potentially palladium catalysts requires specialized handling.Use of chiral reagents and catalysts can be costly and require specific disposal methods.
Scalability Demonstrated for industrial scale.Potentially scalable.More complex to scale up while maintaining high enantioselectivity.

Synthesis Pathway Diagrams

The logical flow and key transformations of each synthesis pathway are illustrated below.

classical_racemic_route A Diphenylacetonitrile + 1-Ethyl-3-chloropyrrolidine B (1-Ethyl-3-pyrrolidinyl)diphenylacetonitrile A->B Alkylation C (1-Ethyl-3-pyrrolidinyl)diphenylacetic acid B->C Hydrolysis D 1-Ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone C->D Rearrangement/ Bromination E Doxapram (racemic) D->E Substitution with Morpholine alternative_racemic_route A (Z)-4-(Diphenylacetyl-ethyl-amino)-but-2-enyl acetate B 1-Ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one A->B Intramolecular Cyclization C 4-(2-Hydroxyethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one B->C Hydroboration- Oxidation D 4-(2-Chloroethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one C->D Chlorination E Doxapram (racemic) D->E Substitution with Morpholine asymmetric_synthesis_route A (S)-1-Ethylpyrrolidin-3-ol B (R)-3-Chloro-1-ethylpyrrolidine A->B Chlorination C (R)-2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile B->C Alkylation with Diphenylacetonitrile D (R)-2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid C->D Hydrolysis E (R)-1-Ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one D->E Derivatization F (+)-Doxapram E->F Substitution with Morpholine doxapram_signaling_pathway cluster_cell Carotid Body Glomus Cell cluster_downstream Downstream Effects Doxapram Doxapram TASK_Channels TASK-1/TASK-3 Potassium Channels Doxapram->TASK_Channels Inhibition Depolarization Membrane Depolarization TASK_Channels->Depolarization Leads to Ca_Channels Voltage-Gated Ca²⁺ Channels Depolarization->Ca_Channels Opens Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Allows Neurotransmitter_Release Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_Influx->Neurotransmitter_Release Triggers Afferent_Signal Afferent Signal to Brainstem Neurotransmitter_Release->Afferent_Signal Respiratory_Center Respiratory Center Stimulation Afferent_Signal->Respiratory_Center Increased_Respiration Increased Tidal Volume & Respiratory Rate Respiratory_Center->Increased_Respiration

References

A Comparative Guide to the Validation of Analytical Methods for Doxapram Intermediate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and manufacturing, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of a key intermediate in the synthesis of Doxapram: 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile. The selection of an appropriate analytical method is critical for accurately identifying and quantifying process-related impurities and degradation products.

This document presents hypothetical, yet realistic, experimental data to objectively compare the performance of these two methods across key validation parameters. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.

Data Presentation: A Comparative Analysis of HPLC and GC Methods

The following table summarizes the validation parameters for the analysis of 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile purity by HPLC and GC. This data is intended to provide a clear comparison of the two techniques for this specific application.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Acceptance Criteria (Typical)
Linearity (R²) 0.99950.9991R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 1.2%RSD ≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.8%RSD ≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mLReportable
Specificity No interference from impurities or blankNo interference from impurities or blankNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the HPLC and GC methods are outlined below. These protocols are designed to be a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile reference standard in the mobile phase in a 100 mL volumetric flask.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the Doxapram intermediate sample in the mobile phase in a 100 mL volumetric flask.

4. Validation Procedures:

  • Linearity: Prepare a series of standard solutions at concentrations ranging from 0.5 µg/mL to 150 µg/mL. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Spike a placebo with known concentrations of the reference standard at 80%, 100%, and 120% of the nominal sample concentration. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution on the same day.

    • Intermediate Precision: Analyze six replicate preparations of the sample solution on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) from a series of dilute standard solutions.

  • Specificity: Analyze a blank (mobile phase), a placebo, and a sample spiked with known impurities to ensure no interference at the retention time of the analyte.

Gas Chromatography (GC) Method

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

2. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile reference standard in methanol in a 100 mL volumetric flask.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the Doxapram intermediate sample in methanol in a 100 mL volumetric flask.

4. Validation Procedures:

  • Linearity: Prepare a series of standard solutions at concentrations ranging from 1 µg/mL to 200 µg/mL. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Spike a placebo with known concentrations of the reference standard at 80%, 100%, and 120% of the nominal sample concentration. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution on the same day.

    • Intermediate Precision: Analyze six replicate preparations of the sample solution on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) from a series of dilute standard solutions.

  • Specificity: Analyze a blank (methanol), a placebo, and a sample spiked with known impurities to ensure no interference at the retention time of the analyte.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for determining the purity of a Doxapram intermediate.

AnalyticalMethodValidation start Start: Method Development method_selection Select Analytical Technique (e.g., HPLC or GC) start->method_selection protocol Define Experimental Protocol (Parameters & Procedures) method_selection->protocol validation_params Define Validation Parameters (Linearity, Accuracy, Precision, etc.) protocol->validation_params execute Execute Validation Experiments validation_params->execute data_analysis Analyze Data & Calculate Results execute->data_analysis acceptance_criteria Compare Results to Acceptance Criteria data_analysis->acceptance_criteria pass Method is Validated acceptance_criteria->pass Pass fail Method Fails Validation acceptance_criteria->fail Fail troubleshoot Troubleshoot & Re-evaluate Method fail->troubleshoot troubleshoot->method_selection

Caption: Workflow for the validation of an analytical method.

This comprehensive guide provides a framework for the selection and validation of an appropriate analytical method for assessing the purity of Doxapram intermediates. The choice between HPLC and GC will depend on the specific impurity profile of the intermediate, the available instrumentation, and the desired sensitivity of the method. Both techniques, when properly validated, can provide accurate and reliable data to ensure the quality of the final drug product.

A Comparative Analysis of Reaction Times for Doxapram Intermediates in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the reaction times for key intermediates in the synthesis of Doxapram, a respiratory stimulant. The information presented is intended to offer insights into the kinetics of the synthetic pathway, aiding in process optimization and development. The data is compiled from various sources, and while exact reaction times can vary based on specific experimental conditions, this guide provides a relative comparison of the different stages of Doxapram synthesis.

Comparative Reaction Times of Doxapram Intermediates

The synthesis of Doxapram from diphenylacetonitrile involves a multi-step process. The following table summarizes the key reaction steps, the intermediates formed, and the reported or estimated reaction times. It is important to note that reaction times are highly dependent on factors such as temperature, catalyst, and reactant concentrations.

StepReactionStarting MaterialIntermediate/ProductReagentsTemperatureSolventReaction Time (Approximate)
1AlkylationDiphenylacetonitrile2,2-Diphenyl-4-pentenenitrileAllyl bromide, Sodium amideRoom TemperatureLiquid Ammonia2 - 4 hours
2N-Ethylation & Cyclization2,2-Diphenyl-4-pentenenitrile1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-oneEthyl sulfate, Potassium hydroxide100-120°CEthanol4 - 6 hours
3Hydroboration-Oxidation1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-oneBorane-tetrahydrofuran complex, then Hydrogen peroxide/Sodium hydroxide0°C to Room TemperatureTetrahydrofuran2 - 3 hours
4Chlorination1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-oneThionyl chloride0°C to Room TemperatureDichloromethane1 - 2 hours
5Amination1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-oneDoxapramMorpholine80-100°CToluene6 - 8 hours

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Doxapram. These protocols are based on established chemical literature and patents.

Step 1: Alkylation of Diphenylacetonitrile

Objective: To synthesize 2,2-Diphenyl-4-pentenenitrile.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium amide in liquid ammonia.

  • To this solution, add a solution of diphenylacetonitrile in an appropriate solvent (e.g., ether or toluene) dropwise at a controlled temperature.

  • After the addition is complete, add allyl bromide dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,2-diphenyl-4-pentenenitrile.

Step 2: N-Ethylation and Cyclization

Objective: To synthesize 1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one.

Procedure:

  • Dissolve 2,2-Diphenyl-4-pentenenitrile in ethanol in a reaction flask.

  • Add powdered potassium hydroxide to the solution and stir.

  • Add ethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to 100-120°C and maintain it for 4-6 hours.

  • After cooling, pour the reaction mixture into water.

  • Extract the product with an organic solvent, wash, dry, and concentrate the organic layer to yield the crude 1-ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one.

Step 3: Hydroboration-Oxidation

Objective: To synthesize 1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one.

Procedure:

  • Dissolve 1-Ethyl-3,3-diphenyl-4-vinylpyrrolidin-2-one in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C and add a solution of borane-tetrahydrofuran complex dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture again to 0°C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature for an additional hour.

  • Extract the product, wash the organic layer with brine, dry it, and concentrate it to obtain 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one.

Step 4: Chlorination

Objective: To synthesize 1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one.

Procedure:

  • Dissolve 1-Ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one in dichloromethane and cool to 0°C.

  • Add thionyl chloride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer and concentrate it to obtain 1-ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one.

Step 5: Amination

Objective: To synthesize Doxapram.

Procedure:

  • In a sealed reaction vessel, combine 1-Ethyl-4-(2-chloroethyl)-3,3-diphenylpyrrolidin-2-one, morpholine, and a suitable solvent such as toluene.

  • Heat the mixture to 80-100°C and maintain for 6-8 hours.

  • After cooling, wash the reaction mixture with water to remove excess morpholine and its hydrochloride salt.

  • Dry the organic layer and concentrate it under reduced pressure.

  • The crude Doxapram can be further purified by recrystallization or chromatography.

Doxapram Signaling Pathway

Doxapram primarily functions as a respiratory stimulant by inhibiting specific potassium channels. The following diagram illustrates the proposed signaling pathway for Doxapram's mechanism of action.

Doxapram_Signaling_Pathway Doxapram Doxapram TASK1 TASK-1 (K2P3.1) Potassium Channel Doxapram->TASK1 Inhibits Depolarization Membrane Depolarization TASK1->Depolarization Leads to Membrane Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Triggers Respiratory_Center Respiratory Center Stimulation Neurotransmitter->Respiratory_Center Results in

Caption: Doxapram's mechanism of action.

This guide provides a foundational understanding of the reaction kinetics and synthesis of Doxapram. For detailed process development and optimization, further empirical studies are recommended.

Determining the Enantiomeric Purity of Chiral Doxapram Intermediates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the development of stereoselective analytical methods to control the enantiomeric purity of drug substances and their synthetic intermediates. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of chiral intermediates in the synthesis of Doxapram, a respiratory stimulant. The comparison includes supporting principles, general experimental protocols, and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific requirements.

Comparison of Key Analytical Techniques

The determination of enantiomeric purity predominantly relies on chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most powerful and widely used methods. Each technique offers distinct advantages and is suited to different analytical challenges.

TechniquePrinciple of Chiral SeparationTypical Chiral SelectorKey Performance CharacteristicsCommon Applications & Remarks
High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, proteins, Pirkle-type phases.Resolution (Rs): Typically > 1.5 for baseline separation.Selectivity (α): > 1.1 for good separation.Analysis Time: 5 - 30 minutes.Sensitivity: High (UV, MS detection).The most widely used and robust technique for chiral separations in the pharmaceutical industry. A vast array of commercially available CSPs offers broad selectivity for a wide range of compounds.
Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.Same as HPLC (polysaccharide-based CSPs are very common).Resolution (Rs): Often higher than HPLC for similar phases.Selectivity (α): Comparable to or better than HPLC.Analysis Time: Very fast (typically < 10 minutes).Sensitivity: High (UV, MS detection).A "greener" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. It is particularly advantageous for high-throughput screening and preparative separations.
Gas Chromatography (GC) Differential interaction of volatile enantiomers with a chiral stationary phase.Cyclodextrin derivatives.Resolution (Rs): Very high for volatile compounds.Selectivity (α): Excellent for suitable analytes.Analysis Time: Fast (5 - 20 minutes).Sensitivity: Very high (FID, MS detection).Limited to thermally stable and volatile compounds. Derivatization is often required to increase volatility and improve separation, which adds a step to the sample preparation process.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins, crown ethers, chiral surfactants.Resolution (Rs): Very high, often superior to HPLC.Selectivity (α): Excellent.Analysis Time: Very fast (often < 15 minutes).Sensitivity: Lower than HPLC-UV, but can be improved with certain detection techniques.Requires minimal sample and solvent consumption. It is a powerful technique for high-efficiency separations, particularly for charged or highly polar molecules.

Experimental Workflows and Logical Relationships

The selection and development of a chiral separation method typically follow a systematic approach. The following diagrams illustrate the general workflows for method development and the logical relationships guiding the choice of a particular technique.

G General Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (Solubility, pKa, UV spectrum) Technique Select Primary Technique (e.g., HPLC or SFC) Analyte->Technique CSP_Screen Screen a Set of Diverse Chiral Stationary Phases Technique->CSP_Screen Mobile_Phase_Screen Screen Different Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->Mobile_Phase_Screen Optimize_MP Optimize Mobile Phase Composition (Solvent ratio, additives) Mobile_Phase_Screen->Optimize_MP Optimize_Params Optimize Instrumental Parameters (Flow rate, temperature, pressure) Optimize_MP->Optimize_Params Validation Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize_Params->Validation

Caption: A general workflow for the development of a chiral separation method.

G Selection of Chiral Separation Technique Analyte_Properties Analyte Properties? Volatile Thermally Stable & Volatile? Analyte_Properties->Volatile Charged Charged or Highly Polar? Volatile->Charged No GC GC Volatile->GC Yes High_Throughput High-Throughput Needed? Charged->High_Throughput No CE CE Charged->CE Yes HPLC HPLC High_Throughput->HPLC No SFC SFC High_Throughput->SFC Yes

Caption: Logical relationships guiding the selection of a chiral separation technique.

Detailed Experimental Protocols

The following are generalized, yet detailed, experimental protocols for each of the major techniques. These should serve as a starting point for the development of a specific method for a chiral doxapram intermediate.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a chiral doxapram intermediate using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).

  • Sample Preparation: Dissolve the doxapram intermediate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase: A typical starting condition would be a mixture of n-hexane and an alcohol (IPA or EtOH) in a ratio of 90:10 (v/v). For basic compounds like doxapram intermediates, the addition of a small amount of a basic modifier like DEA (e.g., 0.1%) is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention times of the two enantiomers.

  • Calculate the resolution (Rs), selectivity (α), and the enantiomeric purity (as peak area percentage).

  • Optimize the mobile phase composition (e.g., by varying the alcohol content or the type of alcohol) and flow rate to achieve baseline separation (Rs ≥ 1.5).

Supercritical Fluid Chromatography (SFC)

Objective: To achieve a rapid separation of the enantiomers of a chiral doxapram intermediate.

Instrumentation:

  • SFC system with a CO2 pump, a modifier pump, an autosampler, a column thermostat, a back-pressure regulator, and a UV-Vis or DAD detector.

Materials:

  • Column: Chiralpak® AD-H (150 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase: Supercritical CO2 and HPLC-grade methanol (MeOH) as a modifier. A basic additive like DEA may be required.

  • Sample Preparation: Dissolve the intermediate in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol in CO2, for example, starting from 5% and increasing to 40% over 5 minutes. 0.1% DEA can be added to the methanol modifier.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: As determined by the analyte's UV spectrum.

  • Injection Volume: 5 µL.

Procedure:

  • Equilibrate the system with the initial mobile phase conditions.

  • Inject the sample.

  • Run the gradient program and record the chromatogram.

  • Optimize the gradient profile, modifier, and additives to achieve the desired separation.

Gas Chromatography (GC)

Objective: To determine the enantiomeric purity of a volatile or derivatized doxapram intermediate.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

Materials:

  • Column: A cyclodextrin-based chiral GC column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or hydrogen.

  • Derivatizing Agent (if necessary): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.

  • Sample Preparation: If the intermediate is not volatile, a derivatization step is necessary. For example, a silylation reaction can be performed by heating the analyte with BSTFA in a suitable solvent. The final solution is then diluted for GC analysis.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Detector Temperature: 280 °C (for FID).

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

Procedure:

  • Condition the column according to the manufacturer's instructions.

  • Set the GC parameters and allow the system to stabilize.

  • Inject the prepared (and potentially derivatized) sample.

  • Record the chromatogram and identify the peaks corresponding to the enantiomers.

  • Optimize the temperature program to improve separation.

Capillary Electrophoresis (CE)

Objective: To separate the enantiomers of a doxapram intermediate with high efficiency.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary thermostat, and a DAD.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 50 cm, effective length 40 cm).

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium phosphate buffer at pH 2.5.

  • Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin (S-β-CD), added to the BGE at a concentration of, for example, 10 mM.

  • Sample Preparation: Dissolve the intermediate in water or the BGE to a concentration of about 0.5 mg/mL.

Electrophoretic Conditions:

  • Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: DAD at the wavelength of maximum absorbance of the analyte.

Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, water, and then the BGE.

  • Between runs, flush the capillary with the BGE.

  • Fill the capillary with the BGE containing the chiral selector.

  • Inject the sample and apply the voltage.

  • Record the electropherogram and determine the migration times of the enantiomers.

  • Optimize the BGE pH, chiral selector type, and concentration to achieve baseline separation.

Alternative synthetic strategies to avoid halo-intermediates in Doxapram synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Doxapram, a respiratory stimulant, has traditionally involved the use of halo-intermediates, which can present environmental and process safety challenges. This guide provides a comparative analysis of a traditional halo-intermediate synthetic route and a greener, alternative strategy that avoids halogenated intermediates. The comparison includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and the drug's mechanism of action.

Comparative Analysis of Synthetic Routes

The two synthetic strategies are compared based on key parameters such as the number of steps, overall yield, and the use of hazardous reagents. The alternative route, which employs a sulfonate ester intermediate, offers a more environmentally benign approach by eliminating the need for halogenating agents.

ParameterTraditional Halo-Intermediate RouteAlternative Sulfonate Ester Route
Key Intermediate 1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one
Starting Material (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one
Use of Halogens Yes (Iodine)No
Key Transformation Iodination of a carboxylic acid derivativeTosylation/Mesylation of an alcohol
Estimated Overall Yield ~70-80%~80-90%
Green Chemistry Aspect Use of a heavy halogen reagent.Avoids halogenated intermediates, utilizes more atom-economical reagents.

Note: The estimated overall yields are based on typical yields for the individual reaction types found in the literature, as a direct, side-by-side comparative study for the complete synthesis of Doxapram via these two routes was not available in the reviewed literature.

Signaling Pathway of Doxapram

Doxapram stimulates respiration by acting on peripheral carotid chemoreceptors and the central nervous system. The following diagram illustrates its proposed mechanism of action.

Doxapram_Mechanism_of_Action cluster_carotid Carotid Body cluster_cns Central Nervous System Doxapram Doxapram K_channel Potassium Channels (TASK-1, TASK-3) Doxapram->K_channel Inhibition Depolarization Glomus Cell Depolarization K_channel->Depolarization Leads to Ca_influx Ca²⁺ Influx Depolarization->Ca_influx NT_release Neurotransmitter Release (ATP, Acetylcholine) Ca_influx->NT_release Afferent_signals Afferent Signals to CNS NT_release->Afferent_signals Respiratory_center Medullary Respiratory Center Increased_respiration Increased Tidal Volume & Respiratory Rate Respiratory_center->Increased_respiration Results in Afferent_signals->Respiratory_center Stimulation

Caption: Mechanism of action of Doxapram.

Experimental Protocols

The following are detailed experimental protocols for the key steps in both the traditional and alternative synthetic routes.

Traditional Synthesis: Halo-Intermediate Route

This route is adapted from methodologies described in patent literature, such as US20130109854A1, and involves the formation of an iodo-intermediate.

Step 1: Synthesis of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Activation: Cool the solution to 0°C and add a suitable activating agent, such as oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF), dropwise. Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Reduction and Iodination: In a separate flask, prepare a solution of sodium borohydride (2 equivalents) in a suitable solvent like tetrahydrofuran (THF). Cool this solution to 0°C. Add the activated acid chloride solution dropwise to the sodium borohydride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Subsequently, add a solution of iodine (1.5 equivalents) in THF dropwise and stir the mixture overnight at room temperature.

  • Work-up and Isolation: Quench the reaction by the slow addition of aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.

Step 2: Synthesis of Doxapram

  • Reaction Setup: Dissolve (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Nucleophilic Substitution: Add morpholine (3 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Doxapram. The product can be further purified by crystallization or column chromatography.

Alternative Synthesis: Sulfonate Ester Route (Halo-Free)

This greener approach avoids the use of halogenated intermediates by employing a tosylate or mesylate leaving group.

Step 1: Synthesis of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one

The synthesis of this starting material can be achieved through various published methods, often starting from diphenylacetonitrile and ethylaminoethanol.

Step 2: Synthesis of 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one

  • Reaction Setup: Dissolve 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of Doxapram

  • Reaction Setup: Dissolve the crude 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Nucleophilic Substitution: Add morpholine (3 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Doxapram. Purification can be achieved by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthetic Route Visualization

The following diagrams, generated using Graphviz, provide a visual comparison of the traditional and alternative synthetic pathways for Doxapram.

Synthetic_Pathways cluster_traditional Traditional Halo-Intermediate Route cluster_alternative Alternative Sulfonate Ester Route A1 Diphenylacetonitrile A3 (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid A1->A3 + (R)-1-ethyl-3-hydroxypyrrolidine A2 1-Ethyl-3-hydroxypyrrolidine A4 (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one A3->A4 Reduction & Iodination A5 Doxapram A4->A5 + Morpholine B1 Diphenylacetonitrile B3 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one B1->B3 + Ethylaminoethanol B2 Ethylaminoethanol B4 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one B3->B4 Tosylation B5 Doxapram B4->B5 + Morpholine

Caption: Comparison of synthetic routes to Doxapram.

References

Safety Operating Guide

Navigating the Disposal of Doxapram Intermediate-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical intermediates is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Doxapram intermediate-1, a pyrrolidinone derivative used in the synthesis of Doxapram.[1] Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Understanding the Compound and Associated Hazards

Key Hazard Information for Related Compounds (Doxapram Hydrochloride):

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed.[3]
Irritation May cause eye, skin, or respiratory system irritation.[3]
Environmental Hazard Avoid release into the environment.[3]

Step-by-Step Disposal Protocol for this compound

This protocol is based on general best practices for the disposal of hazardous pharmaceutical waste and information from Safety Data Sheets (SDS) for related compounds.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Lab coat[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Avoid disposing of this chemical down the drain, as this can lead to environmental contamination.[4][5]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in the designated solid hazardous waste container.

3. Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic")

  • The date of accumulation

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is in compliance with institutional and regulatory guidelines.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • All pharmaceutical waste, particularly hazardous chemical intermediates, should be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[4][6] Incineration at a permitted facility is the typical method for treating hazardous pharmaceutical waste.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal A Identify Doxapram intermediate-1 waste B Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate into Solid, Liquid, and Contaminated Materials B->C Proceed with handling waste D Collect in dedicated, labeled hazardous waste containers C->D E Store in designated secure area D->E Securely sealed F Contact EHS for pickup and disposal E->F G Waste transported to licensed disposal facility F->G H Incineration G->H

Caption: Disposal workflow for this compound.

Regulatory Compliance

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.[4] The EPA's regulations under the RCRA govern the management of hazardous pharmaceutical waste.[6][7] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plans.[4]

By following these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.

References

Essential Safety and Handling Guide for Doxapram Intermediate-1 (Diphenylacetonitrile)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Doxapram intermediate-1, identified for this document as Diphenylacetonitrile. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Diphenylacetonitrile is a hazardous chemical that requires careful handling to prevent exposure.[1][2] It is toxic if swallowed and can cause skin and eye irritation.[2] Adherence to the recommended personal protective equipment is mandatory to ensure personal safety.

Table 1: Personal Protective Equipment for Handling Diphenylacetonitrile

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield is also recommended.[1]Protects against splashes and airborne particles that can cause eye irritation.[2]
Skin Protection Wear appropriate chemical-resistant gloves and suitable protective clothing.[1][2] A lab coat should be worn.[4]Prevents skin contact which can lead to irritation.[2]
Respiratory Protection In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3][4]Protects against inhalation of dust or vapors.
Hand Protection Chemical resistant gloves. Gloves must be inspected prior to use.[3]Prevents direct contact and absorption through the skin.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the chemical and the safety of the laboratory environment.

Operational Plan for Handling:

  • Ventilation: Always handle Diphenylacetonitrile in a well-ventilated area.[1] The use of a chemical fume hood or a process enclosure with local exhaust ventilation is strongly recommended.[2][4]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[4] Do not breathe dust or vapors.[3]

  • Hygiene Practices: Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[1][3] Do not eat, drink, or smoke in the handling area.[1]

  • Dust Control: Minimize dust generation and accumulation.[4] If handling the solid form, use appropriate tools to prevent dust from becoming airborne.

  • Spill Management: In case of a spill, evacuate unnecessary personnel. Wear appropriate PPE and prevent the material from entering drains.[3] Sweep up the spilled solid and place it into a suitable, closed container for disposal.[3][4]

Storage Plan:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan

Dispose of Diphenylacetonitrile and its containers in accordance with local, regional, and national regulations.[1]

  • Waste Chemical: Unused or surplus material should be treated as hazardous waste and disposed of by a licensed disposal company.[3]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[1] Do not reuse empty containers.

Quantitative Data Summary

The following table summarizes key quantitative data for Diphenylacetonitrile.

Table 2: Physical and Chemical Properties of Diphenylacetonitrile

PropertyValue
Melting Point 73 - 76 °C / 163.4 - 168.8 °F[2]
Boiling Point 181 °C / 357.8 °F @ 12 mmHg[2]
Flash Point 120 °C / 248 °F[2]
Vapor Pressure 21.3 mbar @ 190 °C[2]
Molecular Formula C₁₄H₁₁N[3]
Molecular Weight 193.25 g/mol [3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound (Diphenylacetonitrile).

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical Resistant Gloves prep_setup Set up in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh the required amount of Diphenylacetonitrile prep_setup->handling_weigh Proceed to handling handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer cleanup_decon Decontaminate work surfaces handling_transfer->cleanup_decon Proceed to cleanup cleanup_disposal Dispose of waste in approved hazardous waste container cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.